Fluroxypyr-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H5Cl2FN2O3 |
|---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid |
InChI |
InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1 |
InChI Key |
MEFQWPUMEMWTJP-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Canonical SMILES |
C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fluroxypyr-13C2: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Fluroxypyr-13C2, an isotopically labeled form of the herbicide Fluroxypyr. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.
Introduction
Fluroxypyr is a synthetic auxin herbicide used for the control of broadleaf weeds.[1][2] Its isotopically labeled counterpart, this compound, serves as a crucial internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The incorporation of two carbon-13 isotopes into the acetic acid moiety of the molecule allows for its precise differentiation from the naturally abundant unlabeled form, ensuring accurate quantification in complex matrices.
Chemical Structure and Identity
The chemical structure of this compound is identical to that of Fluroxypyr, with the exception of the two carbon atoms in the acetic acid group, which are replaced with their stable isotope, ¹³C.
Chemical Name: 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic-[1,2-¹³C₂] acid
Image of the chemical structure of Fluroxypyr can be found at PubChem CID 50465. [5]
The structural relationship between the unlabeled Fluroxypyr and its isotopically labeled form is fundamental to its application as an internal standard.
Caption: Logical relationship of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Fluroxypyr and its Isotopically Labeled Analogs
| Property | Fluroxypyr (Unlabeled) | This compound | Fluroxypyr-d2,13C2 |
| Molecular Formula | C₇H₅Cl₂FN₂O₃ | ¹³C₂C₅H₅Cl₂FN₂O₃ | ¹³C₂C₅D₂H₃Cl₂FN₂O₃ |
| Molecular Weight | 255.03 g/mol | 257.02 g/mol | 259.028 g/mol |
| Accurate Mass | 253.9661256 Da | Not Available | 257.9854 Da |
| Melting Point | 57.5 °C | Not Available | Not Available |
| Water Solubility | Data available for unlabeled Fluroxypyr | Not Available | Not Available |
| Storage Temperature | Not specified | Not specified | -20°C |
| Purity | Not specified | Not specified | >95% (HPLC) |
Experimental Protocols
While specific protocols for this compound are not extensively published, methods for the synthesis and analysis of unlabeled Fluroxypyr can be adapted. Furthermore, a protocol for the extraction of ¹⁴C-labeled Fluroxypyr provides a relevant methodology for radiolabeled analogs.
Synthesis of Fluroxypyr
A general synthetic route for unlabeled Fluroxypyr has been described, which could be adapted for the synthesis of this compound by using ¹³C-labeled starting materials. One reported method involves the following key steps:
-
Reaction of pentachloropyridine with potassium fluoride to yield 3,5-dichloro-2,3,6-trifluoropyridine.
-
Ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichlor-6-fluro-2-pyridinate.
-
Alkylation to yield methyl (4-amino-3,5-dichloro-6-fluror-2-pyridinyloxy) acetate.
-
Conversion to 1-methylheptyl (4-amino-3,5-dicholor-6-fluoro-3-pyridinyloxy) acetate (Fluroxypyr).
An alternative final step involves the alkylation of potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate with methylheptyl chloroacetate. Another synthetic approach involves the reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with ethyl glycolate.
To synthesize this compound, ¹³C-labeled glycolate or a related precursor would be required in the final steps of these synthetic pathways.
Caption: Generalized synthesis workflow for Fluroxypyr.
Analytical Methods
This compound is primarily used as an internal standard in chromatographic methods. The following outlines a general approach for the analysis of Fluroxypyr in environmental samples, which would be the context for using this compound.
4.2.1. Sample Preparation: Extraction of Fluroxypyr from Plant Tissue
This protocol is adapted from a method for ¹⁴C-labeled Fluroxypyr acid metabolite extraction and is applicable for preparing samples for LC-MS or similar analysis.
Materials:
-
Plant tissue sample
-
10% Methanol (MeOH) or Acetonitrile (ACN) with 0.25% Non-ionic surfactant (NIS)
-
Liquid nitrogen
-
Extraction solution (specific composition depends on the study, but often a buffered organic solvent mixture)
-
Scintillation cocktail and counter (for method development and validation with radiolabeled standards)
Procedure:
-
Wash the plant tissue in 10 mL of 10% MeOH or ACN with 0.25% NIS in a 20 mL scintillation vial using a vortex mixer to remove surface residues.
-
Remove the tissue and combine it with the remaining untreated tissue. The wash solution can be analyzed to determine the amount of unabsorbed compound.
-
Freeze the entire plant sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Suspend the ground tissue in an appropriate volume of extraction solution.
-
Agitate the suspension on a shaker for a specified time (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid plant material.
-
Collect the supernatant containing the extracted analytes for further cleanup or direct analysis.
4.2.2. Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and sensitive method for the quantification of Fluroxypyr.
-
Chromatographic Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol is typically used.
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
This compound would be added to the sample at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the unlabeled Fluroxypyr to the peak area of the this compound internal standard is then used to construct a calibration curve and accurately quantify the amount of Fluroxypyr in the unknown sample.
Caption: General analytical workflow for Fluroxypyr.
Mechanism of Action
While this compound is primarily a tool for chemical analysis, its unlabeled counterpart, Fluroxypyr, acts as a systemic herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf plants. The herbicide is absorbed through the leaves and translocated throughout the plant.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the herbicide Fluroxypyr in various matrices. While specific physicochemical data for this labeled compound are scarce, the properties of the unlabeled parent molecule provide a reliable reference. The experimental protocols for synthesis and analysis of Fluroxypyr can be readily adapted for its ¹³C-labeled analog. This guide provides a foundational understanding for researchers and scientists working with this important analytical standard.
References
- 1. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluroxypyr-meptyl | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fluroxypyr-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fluroxypyr-¹³C₂, a stable isotope-labeled version of the systemic herbicide Fluroxypyr. The inclusion of ¹³C₂-labels in the acetic acid moiety of the molecule makes it an invaluable internal standard for quantitative analysis in various matrices, particularly in metabolic and environmental fate studies. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and expected analytical data.
Overview of the Synthetic Strategy
The synthesis of Fluroxypyr-¹³C₂ is approached through a two-step process. The first step involves the preparation of the key intermediate, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol. The second, and crucial, step is the alkylation of this intermediate with a ¹³C₂-labeled haloacetic acid derivative via a Williamson ether synthesis. This method is favored for its reliability and adaptability to isotopically labeled reagents.
Logical Workflow of Fluroxypyr-¹³C₂ Synthesis
Caption: General synthetic pathway for Fluroxypyr-¹³C₂.
Experimental Protocols
Synthesis of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (Intermediate)
The synthesis of the pyridinol intermediate is a multi-step process starting from pentachloropyridine.
Step 1: Fluorination of Pentachloropyridine
-
Reaction: Pentachloropyridine is reacted with a fluorinating agent, such as potassium fluoride (KF), in an aprotic polar solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.
Step 2: Ammonolysis
-
Reaction: The resulting trifluoropyridine is then subjected to ammonolysis, typically using aqueous ammonia, to introduce the amino group at the 4-position, yielding 4-amino-3,5-dichloro-2,6-difluoropyridine.
Step 3: Hydrolysis
-
Reaction: Selective hydrolysis of one of the fluorine atoms at the 2- or 6-position is achieved by reacting with a base like potassium hydroxide (KOH). This step yields the potassium salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol.[1]
Detailed Protocol for Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dichloro-2,6-difluoropyridine in an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate, will precipitate out of the solution.
-
Isolate the solid product by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
Synthesis of Fluroxypyr-¹³C₂ via Williamson Ether Synthesis
This step involves the nucleophilic substitution of the halide from a ¹³C₂-labeled chloroacetic acid by the potassium salt of the pyridinol intermediate.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of crude Fluroxypyr-¹³C₂.
Detailed Protocol:
-
To a solution of potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide - DMF), add ¹³C₂-chloroacetic acid.
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Fluroxypyr-¹³C₂.
Purification of Fluroxypyr-¹³C₂
Purification of the crude product is essential to achieve the high purity required for its use as an analytical standard. Preparative HPLC is a highly effective method, with recrystallization being a viable alternative.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers excellent separation of the desired product from unreacted starting materials and byproducts.
Purification Workflow via Preparative HPLC
Caption: Workflow for the purification of Fluroxypyr-¹³C₂ by HPLC.
Suggested HPLC Parameters:
| Parameter | Value |
| Column | SinoChrom ODS-BP (or equivalent C18) |
| Particle Size | 5 µm |
| Column Dimensions | 4.6 mm x 200 mm (analytical scale for method development) |
| Mobile Phase | Methanol : Water (e.g., 85:15 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 235 nm |
| Column Temperature | Room temperature |
Note: These parameters are for analytical scale and should be adapted for preparative scale purification.
Recrystallization
Recrystallization is a cost-effective method for purification if a suitable solvent system can be identified.
Protocol for Recrystallization:
-
Dissolve the crude Fluroxypyr-¹³C₂ in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate).
-
If the solution is colored, treat it with activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of Fluroxypyr-¹³C₂.
| Parameter | Expected Value/Range |
| Overall Yield | 40-50% (with respect to the pyridinol intermediate) |
| Purity (after purification) | >98% (as determined by HPLC) |
| Molecular Weight | ~257.04 g/mol (for ¹²C₅¹³C₂H₅Cl₂FN₂O₃) |
| Isotopic Enrichment | >99% for ¹³C |
Conclusion
This technical guide provides a robust framework for the synthesis and purification of Fluroxypyr-¹³C₂. The outlined protocols, based on established chemical principles, offer a clear path for researchers and scientists to produce this valuable analytical standard. The successful synthesis and purification of Fluroxypyr-¹³C₂ will enable more accurate and reliable quantification in complex matrices, thereby supporting critical research in drug development, environmental science, and toxicology.
References
Fluroxypyr-13C2 CAS number and molecular weight
An In-depth Technical Guide on Fluroxypyr-13C2
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to the isotopically labeled herbicide, this compound. It is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture.
Quantitative Data Summary
For ease of comparison, the key quantitative data for Fluroxypyr and its specified isotopologue are summarized in the table below.
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| Fluroxypyr | 69377-81-7 | 255.03 |
| This compound | Not Available | 257.02 [1][2] |
Note: A specific CAS number for this compound is not publicly available. It is common practice to reference the CAS number of the unlabeled parent compound for its isotopically labeled analogues.
Core Compound Overview: Fluroxypyr
Fluroxypyr is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.[2][3] It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin.[2] Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible plants, which ultimately results in their death. A key advantage of Fluroxypyr is its selectivity, which allows for the effective removal of broadleaf weeds without causing significant harm to grass crops.
This compound: A Tool for Research
This compound is a stable isotope-labeled variant of Fluroxypyr, where two Carbon-12 atoms are substituted with Carbon-13 atoms. This isotopic labeling increases the molecular weight to 257.02 g/mol and renders the molecule distinguishable from its unlabeled counterpart by mass spectrometry. This property makes this compound an invaluable tool in scientific research, particularly as an internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate determination of Fluroxypyr concentrations in complex matrices by correcting for variations during sample preparation and analysis.
Mechanism of Action in Plants: The Auxin Signaling Pathway
Fluroxypyr exerts its herbicidal effects by disrupting the auxin signaling pathway in plants. It acts as a mimic of the natural auxin, indole-3-acetic acid (IAA).
The key steps of this disruption are as follows:
-
Perception and Binding: The biologically active form of Fluroxypyr binds to the TIR1/AFB family of auxin co-receptors.
-
Complex Formation: This binding event stabilizes the formation of a complex between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.
-
Targeted Degradation: The formation of this complex signals the ubiquitination of the Aux/IAA proteins, marking them for degradation by the 26S proteasome.
-
De-repression of Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs). These ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoter regions of auxin-responsive genes, thereby activating their transcription.
-
Physiological Effect: The persistent and unregulated activation of these genes by Fluroxypyr leads to an overstimulation of auxin-related processes, resulting in epinastic growth, tissue damage, and ultimately, plant death.
Diagram of Fluroxypyr's Effect on the Auxin Signaling Pathway
Caption: Logical flow of Fluroxypyr's disruption of auxin signaling.
Experimental Protocols
Method for Determination of Fluroxypyr in Soil
This protocol details a method for the extraction, purification, and quantification of Fluroxypyr in soil samples, a critical procedure for environmental monitoring.
Methodology:
-
Extraction: Soil samples are extracted with a solution of 0.05 M sodium hydroxide in methanol.
-
Purification: The resulting extract undergoes an acid-base liquid-liquid partition for initial cleanup.
-
Derivatization: The purified extract is concentrated, and the Fluroxypyr is derivatized to a more volatile form suitable for gas chromatography.
-
Cleanup: The derivatized sample is further cleaned using a Florisil solid-phase extraction column.
-
Analysis: The final sample is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Recovery Rate: 70% to 104%
-
Limit of Detection (LOD): 5 µg/kg
Diagram of Experimental Workflow for Soil Analysis
Caption: Workflow for the analysis of Fluroxypyr in soil.
HPLC Method for the Analysis of Fluroxypyr Ester
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of Fluroxypyr esters.
Chromatographic Conditions:
-
Column: SinoChrom ODS-BP (5µm, 4.6mm×200mm)
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Internal Standard: o-nitroaniline
-
Linear Range: 0.02~0.5 mg/mL
-
Correlation Coefficient (r): 0.9994
-
Standard Addition Recovery: 99.5% ~ 100%
Potential Effects in Mammalian Systems
While the primary target of Fluroxypyr is the plant auxin pathway, some research has explored its effects on mammalian cells. One study investigated the impact of Fluroxypyr-1-methylheptyl ester (FPMH) on bovine mammary gland epithelial cells. The findings suggested that FPMH can induce apoptosis (programmed cell death) by modulating the PI3K and MAPK signaling pathways and by causing endoplasmic reticulum (ER) stress.
Diagram of Proposed Signaling in Bovine Mammary Cells
Caption: Proposed mechanism of FPMH-induced apoptosis in mammalian cells.
References
Navigating Isotopic Purity and Stability: A Technical Guide to Fluroxypyr-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Fluroxypyr-13C2, a critical internal standard for quantitative analysis. The information presented herein is essential for researchers and scientists employing this labeled compound in metabolic studies, environmental analysis, and drug development.
Isotopic Purity of this compound
This compound is utilized as an internal standard in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The accuracy of quantitative results hinges on the precise knowledge of the isotopic purity of the standard.
While a specific certificate of analysis for this compound was not publicly available, the chemical purity of a related compound, Fluroxypyr-d2,13C2, is reported to be greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[2]. It is standard practice for manufacturers of isotopically labeled compounds to provide a detailed Certificate of Analysis specifying the isotopic enrichment. For 13C-labeled standards, this enrichment is typically high, often exceeding 98%.
Table 1: Representative Isotopic Purity Data for Labeled Compounds
| Parameter | Typical Specification | Method |
| Chemical Purity | >95% | HPLC |
| Isotopic Enrichment | >98% for 13C | Mass Spectrometry, NMR |
Stability of this compound
Fluroxypyr is stable in acidic media and at temperatures up to its melting point[3]. It is an acidic compound that reacts with alkalis to form salts[3]. The stability of Fluroxypyr under various environmental conditions is summarized below.
Table 2: Stability of Unlabeled Fluroxypyr under Various Conditions
| Condition | Half-life (DT50) | Reference |
| Hydrolysis (pH 9, 20°C) | 185 days | [3] |
| Soil | 5-9 days (laboratory, 23°C) | PubChem |
| Soil | 6.6-21.3 days (various soil types) | PubChem |
For optimal stability, it is recommended to store this compound at -20°C.
Experimental Protocols
Accurate determination of the purity and stability of this compound requires robust analytical methodologies. The following protocols are based on established methods for the analysis of Fluroxypyr.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the chemical purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of methanol and water.
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of the main component.
-
Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
-
Determination of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of labeled compounds.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or GC-MS).
-
Procedure:
-
Introduce a solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum of the molecular ion region.
-
Determine the relative intensities of the ion corresponding to this compound (M+2) and the unlabeled Fluroxypyr (M).
-
Calculate the isotopic enrichment based on the ratio of the peak areas.
-
Visualizations
The following diagrams illustrate the synthesis of Fluroxypyr and a general analytical workflow for its characterization.
Caption: Synthetic pathway for Fluroxypyr.
Caption: Analytical workflow for this compound characterization.
References
Fluroxypyr-13C2 certificate of analysis and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluroxypyr-13C2, a stable isotope-labeled internal standard essential for the accurate quantification of the herbicide Fluroxypyr in various matrices. This document outlines the certificate of analysis, supplier information, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Certificate of Analysis and Supplier Information
This compound is available from several reputable suppliers of analytical reference standards. While the exact specifications may vary between batches and suppliers, a typical Certificate of Analysis (CoA) will provide the following key quantitative data.
Table 1: Representative Quantitative Data for this compound from a Certificate of Analysis
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry |
| Chemical Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |
| Concentration (if sold in solution) | Nominal value ± 5% | Gravimetric, LC-MS/MS |
| Residual Solvents | As per USP <467> | Headspace GC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Storage Condition | -20°C | N/A |
Key Suppliers:
-
LGC Standards: A supplier of reference materials, LGC offers Fluroxypyr and its isotopically labeled analogues. While a direct CoA for this compound was not publicly available, they provide a CoA for the related standard, Fluroxypyr-d2,13C2, which indicates a purity of >95% by HPLC.[1]
-
MedChemExpress: This supplier lists this compound and notes its application as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] They recommend consulting the Certificate of Analysis for specific storage conditions.
Experimental Protocol: Quantitative Analysis of Fluroxypyr using this compound Internal Standard by LC-MS/MS
This section details a standard workflow for the quantification of Fluroxypyr in a given matrix (e.g., soil, water, agricultural products) using this compound as an internal standard.
Materials and Reagents
-
Fluroxypyr analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts and cleanup tubes (or equivalent solid-phase extraction cartridges)
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for extracting pesticides from various sample matrices.
-
Homogenization: Homogenize the sample (e.g., 10 g of fruit or soil) to ensure uniformity.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Internal Standard Spiking: Transfer the final supernatant to a clean vial and add a known concentration of this compound internal standard.
-
Dilution: Dilute the sample as necessary with the initial mobile phase conditions for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Fluroxypyr. Method optimization is recommended for specific instrumentation and matrices.
Table 2: LC-MS/MS Parameters for Fluroxypyr Analysis
| Parameter | Condition |
| LC System | Agilent 1100 HPLC or equivalent |
| Column | Zorbax SB-C8 (4.6 mm x 75 mm, 3.5 µm) or equivalent reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fluroxypyr: Precursor Ion (m/z) → Product Ion (m/z) (specific transitions to be optimized) |
| This compound: Precursor Ion (m/z) → Product Ion (m/z) (specific transitions to be optimized) | |
| Ion Source Parameters | Capillary Voltage, Gas Flow, Temperature to be optimized for the specific instrument. |
Data Analysis
Quantification is performed by creating a calibration curve of the peak area ratio of the Fluroxypyr analyte to the this compound internal standard versus the concentration of the Fluroxypyr calibration standards. The concentration of Fluroxypyr in the unknown samples is then calculated from this curve.
Diagrams
Workflow for Acquiring and Using this compound
Workflow for the procurement and use of this compound as an internal standard.
Signaling Pathway (Illustrative for Herbicide Action)
While this compound itself is an analytical tool, the parent compound, Fluroxypyr, acts as a synthetic auxin herbicide. The following diagram illustrates a simplified signaling pathway of natural auxin, which synthetic auxins like Fluroxypyr mimic to induce herbicidal effects.
Simplified auxin signaling pathway mimicked by Fluroxypyr.
References
Fluroxypyr mechanism of action as a synthetic auxin herbicide
An In-depth Technical Guide on the Core Mechanism of Action of Fluroxypyr as a Synthetic Auxin Herbicide
Executive Summary
Fluroxypyr is a selective, systemic, post-emergence herbicide belonging to the pyridine carboxylic acid chemical class, which is widely utilized for the control of broadleaf weeds.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] Fluroxypyr disrupts numerous essential growth processes by inducing an overdose of auxin-like activity, leading to characteristic symptoms such as epinasty, stem twisting, and ultimately, plant death.[5] This technical guide provides a detailed examination of the molecular mechanism of fluroxypyr, presents quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved.
Core Mechanism of Action
The herbicidal effect of fluroxypyr is initiated by its recognition and binding to the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of auxin co-receptors. This action triggers a cascade of molecular events that overwhelm the plant's natural hormonal regulation.
2.1 Uptake and Translocation Fluroxypyr is typically applied as a meptyl ester (fluroxypyr-meptyl), which is readily absorbed through the foliage of the plant. Following uptake, the ester is hydrolyzed within the plant tissue to its biologically active form, fluroxypyr acid. The active acid is then translocated throughout the plant, accumulating in meristematic tissues where it exerts its primary effects.
2.2 Molecular Perception and Signal Transduction The central mechanism of fluroxypyr action involves its role as a "molecular glue".
-
Receptor Binding : Fluroxypyr acid binds to the auxin receptor pocket on TIR1/AFB proteins. While it can bind to several members of this family, including TIR1 and AFB2, it shows a notable affinity for the AFB5 receptor clade.
-
Co-receptor Complex Formation : The binding of fluroxypyr stabilizes the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This creates a stable ternary co-receptor complex: SCFTIR1/AFB-Fluroxypyr-Aux/IAA.
-
Ubiquitination and Degradation : The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.
-
Gene Expression Deregulation : Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a wide array of early-response genes, including the Aux/IAA genes themselves, GH3s, and Small Auxin-Up RNAs (SAURs).
-
Physiological Disruption : The resulting massive and uncontrolled change in gene expression leads to a severe hormonal imbalance. This disrupts numerous physiological processes, including cell wall plasticity, protein synthesis, and cell division, culminating in the uncontrolled growth and eventual death of susceptible plants.
Caption: Molecular signaling pathway of fluroxypyr action in a plant cell.
Quantitative Data
3.1 Receptor Binding Affinity Quantitative structure-activity relationship (qSAR) assays using purified Arabidopsis receptor proteins show that fluroxypyr binds to multiple TIR1/AFB receptor clades, albeit with lower affinity than the natural auxin, IAA.
Table 1: Relative Binding of Fluroxypyr to Auxin Receptors
| Compound | Receptor Clade | Relative Binding Efficacy | Reference |
|---|---|---|---|
| Fluroxypyr | TIR1 | Lower than IAA | |
| Fluroxypyr | AFB2 | Lower than IAA | |
| Fluroxypyr | AFB5 | Lower than IAA; higher than to TIR1/AFB2 |
| IAA (control) | TIR1, AFB2, AFB5 | High | |
3.2 Dose-Response Data Whole-plant bioassays are used to determine the concentration of fluroxypyr required to inhibit growth or cause lethality in target species. This data is critical for determining field application rates and for characterizing herbicide resistance.
Table 2: Fluroxypyr Dose-Response Values for Bassia scoparia (Kochia)
| Population | Parameter | Value (g ae ha⁻¹) | Resistance Factor (R/S Ratio) | Reference |
|---|---|---|---|---|
| Susceptible (J01-S) | LD₅₀¹ | 20 | - | |
| Resistant (Flur-R) | LD₅₀¹ | 720 | 40 | |
| Susceptible (SUS) | GR₅₀² | 31 | - | |
| Resistant (Chot-01) | GR₅₀² | 124 | 4.0 | |
| Resistant (Chot-02) | GR₅₀² | 63 | 2.0 | |
| Resistant (Chot-03) | GR₅₀² | 49 | 1.6 |
¹LD₅₀: Lethal dose required to kill 50% of the population. ²GR₅₀: Dose required to cause a 50% reduction in shoot dry weight.
3.3 Impact on Gene Expression Fluroxypyr treatment induces significant changes in the expression of auxin-responsive genes. This response is observed in both susceptible and resistant biotypes, confirming that the herbicide is perceived at its target site even in resistant individuals.
Table 3: Effect of Fluroxypyr on Auxin-Responsive Gene Expression
| Gene Category | Expression Change | Organism | Reference |
|---|---|---|---|
| Auxin-responsive genes (general) | Increased | Bassia scoparia |
| Pro35S::GUS (reporter gene) | 8.7-fold increase | Arabidopsis thaliana | |
Experimental Protocols
4.1 Protocol: Whole-Plant Dose-Response Bioassay This protocol is adapted from methodologies used to assess herbicide resistance in weed populations.
-
Plant Preparation : Grow seeds of susceptible and potentially resistant plant populations in pots containing a standardized soil medium in a greenhouse or growth chamber. Allow seedlings to reach a specific growth stage (e.g., 8-10 cm tall) before treatment.
-
Herbicide Application : Prepare a range of fluroxypyr concentrations bracketing the expected GR₅₀ or LD₅₀ values (e.g., 0, 17.5, 35, 70, 140, 280, 560, 1100 g a.e. ha⁻¹). Apply the herbicide solutions to the plants using a calibrated cabinet spray chamber to ensure uniform coverage. Include a non-treated control for comparison.
-
Experimental Design : Arrange the treatments in a randomized complete block design with multiple replications (e.g., 8 plants per dose).
-
Incubation : Return plants to the growth chamber and maintain optimal growing conditions for a specified period (e.g., 21 days).
-
Data Collection : Assess plant response through visual injury ratings (on a scale of 0% to 100% control) and by harvesting the above-ground biomass. Dry the harvested tissue in an oven until a constant weight is achieved to determine the shoot dry weight.
-
Data Analysis : Analyze the data using non-linear regression to fit a log-logistic dose-response curve. From this curve, calculate the GR₅₀ or LD₅₀ values for each population.
References
- 1. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
Physical and chemical properties of Fluroxypyr acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Fluroxypyr acid. The information is presented in a structured format to facilitate easy access and comparison, with a focus on the experimental methodologies and underlying biological pathways.
Physical and Chemical Properties
Fluroxypyr acid is a synthetic auxin herbicide used for the control of broadleaf weeds.[1] It is a white crystalline solid with the chemical formula C₇H₅Cl₂FN₂O₃.[1][2][3]
Table 1: Physical Properties of Fluroxypyr Acid
| Property | Value | Reference |
| Appearance | White crystalline solid | [2] |
| Molecular Weight | 255.03 g/mol | |
| Melting Point | 232-233 °C | |
| Vapor Pressure | 3.8 x 10⁻⁶ mPa (20 °C) | |
| 9.42 x 10⁻⁷ mm Hg (25 °C) | ||
| Density | 1.09 g/cm³ (24 °C) |
Table 2: Chemical Properties of Fluroxypyr Acid
| Property | Value | Reference |
| pKa | 2.94 | |
| Octanol-Water Partition Coefficient (log P) | 0.04 (pH 7, 20 °C) | |
| -1.24 (unstated pH) | ||
| Water Solubility | 91 mg/L (20 °C, unspecified pH) | |
| 5700 mg/L (pH 5.0, 20 °C) | ||
| 7300 mg/L (pH 9.2, 20 °C) | ||
| Solubility in Organic Solvents (g/L at 20 °C) | ||
| Acetone | 51.0 | |
| Methanol | 34.6 | |
| Ethyl acetate | 10.6 | |
| Isopropanol | 9.2 | |
| Dichloromethane | 0.1 | |
| Toluene | 0.8 | |
| Xylene | 0.3 | |
| Stability | Stable in acidic media. Reacts with alkalis to form salts. Stable to heat up to its melting point and in visible light. | |
| Half-life in Water | 185 days (pH 9, 20 °C) |
Experimental Protocols
The determination of the physical and chemical properties of Fluroxypyr acid follows standardized international guidelines to ensure consistency and comparability of data. The following protocols are based on the OECD and US EPA guidelines.
Melting Point Determination (Based on OECD Guideline 102)
The melting point of Fluroxypyr acid is determined using the capillary method with a heated metal block apparatus.
-
Sample Preparation: A small amount of finely powdered, dry Fluroxypyr acid is packed into a capillary tube to a height of 3-5 mm.
-
Apparatus: A calibrated melting point apparatus with a metal block for heating and a lens for observation is used. The apparatus should have a calibrated thermometer or an equivalent temperature sensing device.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate to approximately 10 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.
-
-
Data Reporting: The melting point is reported as a range of temperatures from the initial to the final stage of melting. The mean of at least two concordant measurements is reported.
Water Solubility Determination (Based on OECD Guideline 105)
The flask method is suitable for determining the water solubility of Fluroxypyr acid, which is above 10⁻² g/L.
-
Materials: Distilled or deionized water, analytical grade Fluroxypyr acid, a thermostatically controlled shaker or magnetic stirrer, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of Fluroxypyr acid is added to a known volume of water in a glass-stoppered flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test is conducted to determine the approximate time to reach equilibrium.
-
After equilibration, the solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of Fluroxypyr acid in the clear aqueous solution is determined by a validated analytical method.
-
-
Data Reporting: The water solubility is reported in g/L or mg/L at the specified temperature. The mean of at least three determinations is reported.
Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)
The pKa of Fluroxypyr acid can be determined by potentiometric titration.
-
Principle: A solution of the substance in water is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.
-
Procedure:
-
A known concentration of Fluroxypyr acid is dissolved in water.
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standard solution of sodium hydroxide, and the pH is recorded after each incremental addition.
-
The titration is continued until the pH change becomes negligible.
-
The pKa is calculated from the titration curve, typically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.
-
-
Data Reporting: The pKa value at a specified temperature is reported. The average of at least three determinations should be provided.
Octanol-Water Partition Coefficient (log P) Determination (Based on OECD Guideline 107 - Shake Flask Method)
The shake flask method is used to determine the log P value of Fluroxypyr acid.
-
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in n-octanol and water.
-
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of Fluroxypyr acid is dissolved in either water or n-octanol.
-
The solution is placed in a vessel with the other solvent, and the mixture is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of Fluroxypyr acid in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.
-
-
Data Reporting: The log P value and the temperature of the measurement are reported. For ionizable substances like Fluroxypyr acid, the pH of the aqueous phase must also be reported.
Signaling Pathway and Degradation
Mode of Action: Synthetic Auxin Signaling Pathway
Fluroxypyr acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death of susceptible plants. The key steps in the signaling pathway are illustrated below.
Caption: Fluroxypyr acid binds to the TIR1/AFB auxin receptor, leading to the degradation of Aux/IAA repressor proteins and subsequent uncontrolled gene expression.
Environmental Degradation Pathway
In the environment, Fluroxypyr acid is primarily degraded by microorganisms in the soil. The major degradation products are formed through the removal of the acetic acid side chain and subsequent modifications to the pyridine ring.
Caption: The microbial degradation of Fluroxypyr acid in soil leads to the formation of primary metabolites and eventual mineralization to carbon dioxide.
References
In-Depth Technical Guide to the Safety Profile of Fluroxypyr-13C2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for Fluroxypyr-13C2 is not publicly available. This guide is based on the safety data for the unlabeled parent compound, Fluroxypyr, and its common esters. The isotopic labeling with Carbon-13 is not expected to significantly alter the chemical or toxicological properties of the molecule. This document is intended for informational purposes for research and development professionals and should not replace a formal risk assessment.
Executive Summary
Fluroxypyr is a selective, post-emergence herbicide used for the control of broadleaf weeds.[1][2][3] Its isotopically labeled form, this compound, is primarily utilized as an internal standard or tracer in analytical and research applications.[4] This guide provides a detailed overview of the safety, handling, and toxicological information pertinent to Fluroxypyr, which is directly applicable to this compound for laboratory safety purposes. Fluroxypyr operates by mimicking plant growth hormones called auxins, leading to uncontrolled growth and eventual death of susceptible weed species.[1] While generally having low acute toxicity to mammals, it can cause eye irritation and may be harmful if swallowed or absorbed through the skin. The primary target organ for toxicity is the kidney.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Fluroxypyr and its labeled variant.
| Property | Value | Source |
| Analyte Name | Fluroxypyr-d2,13C2 | |
| Molecular Formula | 13C2C5D2H3Cl2FN2O3 | |
| Molecular Weight | 259.028 g/mol | |
| Accurate Mass | 257.9854 | |
| Unlabeled CAS Number | 69377-81-7 | |
| Appearance | Off-white solid powder | |
| pH | 4.16 | |
| Vapor Pressure | 9.4 x 10-7 mmHg | |
| Solubility in Water | Disperses in water | |
| Stability | Stable under normal use and storage conditions. Decomposes at elevated temperatures. | |
| Storage Temperature | -20°C |
Toxicological Data
The toxicological profile of Fluroxypyr is summarized below. The data is derived from studies on the unlabeled compound.
| Endpoint | Value | Species | Source |
| Acute Oral LD50 | >5,000 mg/kg | Rat | |
| Acute Oral LD50 | 2,405 mg/kg | Rat | |
| Acute Dermal LD50 | >2,000 mg/kg | Rat | |
| Acute Inhalation LC50 | >2,000 mg/m³ | Rat | |
| Acute Oral LD50 (Bobwhite Quail) | >2,000 mg/kg | Bird | |
| Acute Oral LD50 (Mallard Duck) | >2,000 mg/kg | Bird | |
| Acceptable Daily Intake (ADI) | 0.2 mg/kg/day | Human |
Key Toxicological Findings:
-
Target Organ: The primary target organ for Fluroxypyr toxicity is the kidney.
-
Acute Toxicity: Fluroxypyr exhibits low acute toxicity via oral and dermal routes but moderate toxicity upon inhalation.
-
Irritation: It is not a skin irritant but can cause substantial but temporary eye injury.
-
Sensitization: Not found to be a dermal sensitizer.
-
Carcinogenicity: Laboratory studies on animals did not show evidence of carcinogenicity.
-
Genotoxicity: In-vitro and animal genetic toxicity studies were negative.
-
Reproductive and Developmental Toxicity: No evidence of reproductive or developmental toxicity was observed in rats. In rabbits, while no developmental toxicity was seen with Fluroxypyr, its ester form (MHE) caused abortions at the limit dose.
Hazard Identification and Safety Precautions
This section outlines the known hazards and recommended safety protocols when handling this compound in a research setting.
GHS Hazard Statements
-
H227: Combustible liquid.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
-
H411: Toxic to aquatic life with long lasting effects.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures and First Aid
| Precautionary Action | Description | First Aid Measures |
| Handling | Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling. Use in a well-ventilated area. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Eye Contact | Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | May cause mild skin irritation. | Immediately remove contaminated clothing and wash affected areas with soap and water. Seek medical attention if symptoms occur. |
| Inhalation | May cause mild respiratory irritation. | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if breathing problems develop. |
| Ingestion | May be fatal if swallowed and enters airways. | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If vomiting occurs spontaneously, keep head below hips to prevent aspiration. |
Experimental Protocols and Methodologies
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the cited data for the parent compound would have been generated using standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing.
Example of a Standard Acute Oral Toxicity Study (OECD 423):
-
Objective: To determine the median lethal dose (LD50) after a single oral administration.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by gavage.
-
A stepwise procedure is used with a few animals at each step. The outcome of the first dose group determines the dose for the next group.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A post-mortem examination is performed on all animals.
-
-
Data Analysis: The LD50 is calculated based on the mortality data.
Signaling Pathways and Mechanisms of Action
Fluroxypyr acts as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overdose of auxin-like activity in susceptible plants. This disrupts normal growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the plant's death.
Recent studies have also investigated the toxic effects of Fluroxypyr esters on non-target organisms. For instance, Fluroxypyr-1-methylheptyl ester has been shown to induce apoptosis (programmed cell death) in bovine mammary gland epithelial cells by modulating the PI3K and MAPK signaling pathways and inducing endoplasmic reticulum (ER) stress.
Caption: Fluroxypyr ester's signaling pathway leading to apoptosis.
Environmental Fate and Ecotoxicity
Fluroxypyr is broken down in the environment by microbes and sunlight, with a typical soil half-life of 36 days. It has an intermediate potential to leach into groundwater and a high potential for surface runoff. It does not bioaccumulate in mammals or bioconcentrate in the food chain.
Ecotoxicity Data:
| Organism | Endpoint | Value | Source |
| Daphnia | EC50 (48h) | >100 mg/L | |
| Green Algae | EC50 (96h) | >100 mg/L | |
| Golden Orfe | LC50 (96h) | >100 mg/L | |
| Bees | LD50 (oral) | >100 µ g/bee | |
| Bees | LD50 (contact) | >100 µ g/bee |
Fluroxypyr is generally considered not toxic to birds and bees. However, it is classified as toxic to very toxic to aquatic organisms, with long-lasting effects.
Caption: GHS hazard classification workflow for Fluroxypyr.
References
Methodological & Application
Application Note: Quantitative Analysis of Fluroxypyr in Soil Samples by Isotope Dilution LC-MS/MS using Fluroxypyr-¹³C₂
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fluroxypyr in soil matrices. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Fluroxypyr-¹³C₂ as an internal standard. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is suitable for researchers, environmental scientists, and regulatory bodies requiring reliable determination of Fluroxypyr residues in soil.
Introduction
Fluroxypyr is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1] Its persistence and potential for leaching into the environment necessitate accurate monitoring in soil to assess environmental fate and ensure regulatory compliance. The complexity of the soil matrix, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry. Isotope dilution mass spectrometry is the gold standard for overcoming these challenges. By spiking the sample with a known concentration of an isotopically labeled analog of the analyte, in this case, Fluroxypyr-¹³C₂, accurate quantification can be achieved. Fluroxypyr-¹³C₂ is an ideal internal standard as it co-elutes with the native Fluroxypyr and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization.[2]
Experimental Protocol
This protocol is adapted from established and validated environmental monitoring methodologies.[3]
1. Materials and Reagents
-
Standards: Fluroxypyr (≥99% purity), Fluroxypyr-¹³C₂ (≥99% purity, 2 ¹³C atoms)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Hydrochloric Acid (analytical grade)
-
Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 60 mg, 3 mL)
-
Other: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene tubes, analytical balance, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), autosampler vials.
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluroxypyr and Fluroxypyr-¹³C₂ in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fluroxypyr primary stock solution with a mixture of water and methanol (50:50 v/v) containing 0.1% formic acid.
-
Internal Standard Spiking Solution: Dilute the Fluroxypyr-¹³C₂ primary stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).
3. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the soil sample with a known amount of the Fluroxypyr-¹³C₂ internal standard spiking solution.
-
Add 20 mL of extraction solvent (acetonitrile with 1% formic acid).
-
Vortex the sample for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-5) with another 20 mL of extraction solvent.
-
Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen at 40°C.
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.
-
Dilute the 1 mL concentrated extract with 9 mL of water containing 0.1% formic acid.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 6 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient: A suitable gradient to ensure separation of Fluroxypyr from matrix components (e.g., 10% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Fluroxypyr and Fluroxypyr-¹³C₂ for quantification and confirmation.
Data Presentation
The following tables summarize the expected performance of this analytical method based on validation data from similar methodologies.[3]
Table 1: LC-MS/MS Parameters for Fluroxypyr and Fluroxypyr-¹³C₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fluroxypyr | 254.9 | 181.0 | 209.0 | -22 |
| Fluroxypyr-¹³C₂ | 256.9 | 183.0 | 211.0 | -22 |
Table 2: Method Validation Data for Fluroxypyr in Soil
| Parameter | Result |
| Limit of Detection (LOD) | 0.00012 µg/g |
| Limit of Quantification (LOQ) | 0.0004 µg/g |
| Calibration Curve Range | 0.0004 - 1.0 µg/g |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Recovery and Precision Data for Spiked Soil Samples
| Spiking Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.0004 (LOQ) | 95.2 | 12.5 |
| 0.04 | 98.7 | 8.2 |
| 1.0 | 101.5 | 5.6 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Experimental workflow for the extraction and cleanup of Fluroxypyr from soil samples.
References
Application Note: High-Throughput Analysis of Fluroxypyr Residues in Agricultural Products using Fluroxypyr-¹³C₂ by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of fluroxypyr residues in various agricultural products. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fluroxypyr-¹³C₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, scientists, and professionals in the field of drug development and food safety for the reliable monitoring of fluroxypyr residues.
Introduction
Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings, including cereals and pastures. Its potential persistence in crops necessitates sensitive and accurate analytical methods to ensure consumer safety and compliance with regulatory limits. The use of stable isotope-labeled internal standards, such as Fluroxypyr-¹³C₂, is a well-established technique for achieving the highest level of accuracy in quantitative mass spectrometry by correcting for analytical variability.[1] This document provides a comprehensive protocol for the analysis of fluroxypyr in agricultural matrices, validated with performance data presented in clear, structured tables.
Experimental Protocols
Materials and Reagents
-
Standards: Fluroxypyr (≥98% purity), Fluroxypyr-¹³C₂ (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Fluroxypyr Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluroxypyr standard and dissolve in 10 mL of methanol.
-
Fluroxypyr-¹³C₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fluroxypyr-¹³C₂ and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the fluroxypyr stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Fluroxypyr-¹³C₂ stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruits, vegetables, grains) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 100 ng/mL Fluroxypyr-¹³C₂ internal standard spiking solution.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with a water/methanol mixture if necessary.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Fluroxypyr | 255.1 | 181.0 | 209.0 |
| Fluroxypyr-¹³C₂ (IS) | 257.1 | 181.0 | 209.0 |
Data Presentation
Method Performance Parameters
The following tables summarize the quantitative data for the analysis of fluroxypyr in various agricultural matrices.
Table 1: Method Validation Data for Fluroxypyr in Maize. [2]
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Maize Straw | 0.05 | 95.2 | 5.1 |
| 0.5 | 98.7 | 3.8 | |
| 2.0 | 101.3 | 2.4 | |
| Mature Maize Grain | 0.05 | 88.4 | 7.2 |
| 0.5 | 92.1 | 4.9 | |
| 2.0 | 94.6 | 3.1 | |
| Fresh Corn | 0.05 | 84.2 | 9.4 |
| 0.5 | 89.8 | 6.3 | |
| 2.0 | 91.5 | 4.5 |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | Value |
| Linearity Range | 0.01 - 1.0 mg/L |
| Correlation Coefficient (r²) | ≥0.994[2] |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of the existing maximum residue levels for fluroxypyr in chives, celery leaves, parsley, thyme and basil and edible flowers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluroxypyr-¹³C₂ in Water Quality Testing
Application Note and Protocol
Introduction
Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds. Its presence in water bodies is a matter of environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. Fluroxypyr-¹³C₂ is the ¹³C-labeled form of fluroxypyr and serves as an ideal internal standard for the quantification of fluroxypyr in water samples by hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the determination of fluroxypyr in water samples using Fluroxypyr-¹³C₂ as an internal standard.
The use of an isotopically labeled internal standard like Fluroxypyr-¹³C₂ is crucial as it co-elutes with the unlabeled analyte (fluroxypyr) and experiences similar effects from the sample matrix and any variations during sample preparation and analysis. This minimizes errors and improves the reliability of the quantification.
Principle of Isotope Dilution
Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (e.g., Fluroxypyr-¹³C₂) to the sample before any sample processing. The labeled standard is chemically identical to the native analyte. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample preparation or variations in instrument response.
Caption: Principle of Isotope Dilution Mass Spectrometry for Fluroxypyr Analysis.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for fluroxypyr extraction from water.[2][3][4]
Materials:
-
Water sample
-
Fluroxypyr-¹³C₂ internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
pH 7.00 buffer solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 200 mg, 6 mL or ISOLUTE ENV+)[2]
-
Vacuum manifold for SPE
-
Evaporator (e.g., TurboVap)
-
Autosampler vials
Procedure:
-
Sample Fortification: To a 60 mL water sample, add a known amount of Fluroxypyr-¹³C₂ internal standard solution.
-
pH Adjustment: Mix the sample with 6.0 mL of pH 7.00 buffer solution by shaking.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution.
-
Sample Loading: Apply the water sample mixture to the conditioned SPE cartridge at a flow rate of 3-5 mL/minute.
-
Cartridge Washing: After loading, discard the eluate and dry the cartridge under vacuum for approximately 20 minutes.
-
Elution: Elute the analytes with two 2 mL portions of acetonitrile.
-
Reconstitution: Collect the eluate in a tube containing 1.0 mL of a 50:50 (v/v) methanol:water solution with 0.1% acetic acid.
-
Concentration: Concentrate the sample to approximately 0.9 mL using an evaporator at 35-40 °C under a gentle stream of nitrogen. Note: Do not allow the sample to evaporate to dryness.
-
Final Volume Adjustment: Adjust the final volume to 1.5 mL with a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid.
-
Transfer: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
References
Application Note: Quantitative Analysis of Fluroxypyr in Soil by GC-MS with a Labeled Internal Standard
Abstract
This application note presents a detailed method for the determination of fluroxypyr, a widely used herbicide, in soil samples. The protocol employs gas chromatography-mass spectrometry (GC-MS) with a labeled internal standard for accurate and precise quantification. The methodology includes sample extraction, derivatization to a volatile ester, and subsequent GC-MS analysis. This robust and reliable method is suitable for environmental monitoring and residue analysis in research and regulatory laboratories.
Introduction
Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its detection. Due to its low volatility and polar nature, fluroxypyr requires derivatization prior to gas chromatography (GC) analysis.[2] This protocol details a method for the analysis of fluroxypyr in soil, which involves extraction, methylation to its methyl ester, and quantification by GC-MS using a labeled internal standard. The use of a stable isotope-labeled internal standard provides high accuracy by correcting for variations in sample preparation and instrument response.
Experimental
Reagents and Materials
-
Fluroxypyr analytical standard
-
Fluroxypyr-¹³C₆ analytical standard (or other suitable labeled internal standard)
-
Methanol, HPLC grade
-
Ethyl acetate, pesticide residue grade
-
Sulfuric acid, concentrated
-
Sodium sulfate, anhydrous
-
Deionized water
-
Nitrogen gas, high purity
-
Soil samples
Equipment
-
Gas chromatograph with mass selective detector (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Mechanical shaker
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
Prepare stock solutions of fluroxypyr and fluroxypyr-¹³C₆ in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a labeled internal standard spiking solution (e.g., 1 µg/mL) by serial dilution in ethyl acetate.
2.3.2. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the fluroxypyr-¹³C₆ internal standard solution.
-
Add 20 mL of ethyl acetate and acidify to pH < 2 with sulfuric acid.
-
Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction with another 20 mL of ethyl acetate.
-
Combine the extracts and dry over anhydrous sodium sulfate.
2.3.3. Derivatization
-
Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 2 mL of a 5% sulfuric acid solution in methanol.
-
Heat the mixture at 60°C for 1 hour to convert fluroxypyr to its methyl ester.
-
After cooling, add 5 mL of deionized water and 5 mL of ethyl acetate.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the solvent to dryness and reconstitute the residue in 1 mL of ethyl acetate.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Analysis
The analysis is performed on a GC-MS system operating in electron ionization (EI) mode. The following parameters are recommended and should be optimized for the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Fluroxypyr-methyl) | To be determined (e.g., m/z 268) |
| Qualifier Ion (Fluroxypyr-methyl) | To be determined (e.g., m/z 209) |
| Quantifier Ion (Fluroxypyr-¹³C₆-methyl) | To be determined (e.g., m/z 274) |
Results and Discussion
Method Performance
The performance of the method should be evaluated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 2: Summary of Method Validation Parameters (Example Data)
| Parameter | Result |
| Calibration Range | 0.01 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.015 mg/kg |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Data Analysis
Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the labeled internal standard versus the concentration of the analyte.
Workflow and Diagrams
Caption: Experimental workflow for the GC-MS analysis of fluroxypyr in soil.
Conclusion
The described method provides a reliable and accurate approach for the quantification of fluroxypyr in soil samples. The use of a labeled internal standard minimizes the impact of matrix effects and procedural variations, ensuring high-quality data. This application note serves as a comprehensive guide for researchers and analytical scientists involved in pesticide residue analysis.
References
Application Notes and Protocols for Fluroxypyr-13C2 in Herbicide Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Fluroxypyr-13C2 in the metabolic studies of the herbicide Fluroxypyr. The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification and metabolite identification in complex biological matrices.
Introduction to Fluroxypyr and the Role of Isotope Labeling
Fluroxypyr is a systemic, post-emergence herbicide used to control broadleaf weeds.[1] It is typically applied as an ester, such as fluroxypyr-meptyl (FPM) or fluroxypyr-methylheptyl ester (FPMH), which is then rapidly hydrolyzed in plants and soil to the herbicidally active fluroxypyr acid.[2][3] Understanding the metabolic fate of Fluroxypyr in target and non-target organisms, as well as in the environment, is crucial for assessing its efficacy and safety.
Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolism studies.[4] They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification by mass spectrometry, overcoming matrix effects and variations in sample preparation.[4]
Metabolic Pathways of Fluroxypyr
Fluroxypyr undergoes several metabolic transformations in plants, animals, and soil. The primary metabolic pathway involves the hydrolysis of Fluroxypyr esters to Fluroxypyr acid. Further metabolism of the acid can occur through various reactions, including the formation of conjugates and degradation of the pyridine ring.
In plants, Fluroxypyr-meptyl is rapidly converted to the biologically active Fluroxypyr acid, along with other unknown metabolites. In rice seedlings, metabolic reactions of Fluroxypyr-meptyl include dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation. In rat skin, Fluroxypyr esters are completely hydrolyzed to Fluroxypyr acid by carboxylesterases.
Key metabolites of Fluroxypyr that have been identified include:
-
Fluroxypyr acid: The herbicidally active form.
-
Fluroxypyr-DCP (4-amino-3,5-dichloro-6-fluoro-2-pyridinol): A soil metabolite.
-
Fluroxypyr-MP (4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine): A soil metabolite.
Quantitative Data Summary
The following tables summarize key quantitative data from metabolic studies of Fluroxypyr. This compound is an ideal internal standard for the accurate quantification of these compounds.
Table 1: Enzyme Kinetics of Fluroxypyr Ester Hydrolysis in Rat Skin Homogenates
| Compound | Vmax (µmol FP/min/g tissue) | Km (µM) |
| Fluroxypyr methyl ester (FPM) | 1400 | 251 |
| Fluroxypyr methylheptyl ester (FPMH) | 490 | 256 |
Table 2: LC-MS/MS Parameters for Quantification of Fluroxypyr and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Fluroxypyr-MHE | 365.2 | 194.1 | Negative |
| Fluroxypyr acid | 253.2 | 232.9 | Negative |
| Fluroxypyr-DCP | 199.14 | 181.00 | Positive |
| Fluroxypyr-MP | 211.17 | 113.00 | Positive |
| This compound acid (Internal Standard) | 255.2 | 234.9 | Negative |
(Note: The m/z values for this compound are predicted based on the addition of two 13C atoms to the Fluroxypyr acid structure and may need to be optimized.)
Experimental Protocols
Protocol 1: In Vitro Metabolism of Fluroxypyr-meptyl in Plant Microsomes
Objective: To determine the rate of metabolic conversion of Fluroxypyr-meptyl to Fluroxypyr acid in plant microsomes and identify other potential metabolites.
Materials:
-
Fluroxypyr-meptyl
-
This compound (as an internal standard)
-
Plant microsomes (e.g., from wheat or a model plant)
-
NADPH regenerating system
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing plant microsomes, NADPH regenerating system, and buffer in a microcentrifuge tube.
-
Add Fluroxypyr-meptyl to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Preparation:
-
Add a known concentration of this compound internal standard to each quenched sample.
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (refer to Table 2 for MRM transitions).
-
Quantify the formation of Fluroxypyr acid and the disappearance of Fluroxypyr-meptyl over time by comparing the peak area ratios of the analytes to the this compound internal standard.
-
Protocol 2: Plant Metabolism Study of Fluroxypyr-meptyl
Objective: To investigate the uptake, translocation, and metabolism of Fluroxypyr-meptyl in whole plants.
Materials:
-
Fluroxypyr-meptyl (formulated product)
-
This compound (as an internal standard)
-
Test plants (e.g., wheat seedlings) grown under controlled conditions
-
Acetonitrile
-
Formic acid
-
Salts for QuEChERS extraction (e.g., MgSO4, NaCl)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
Procedure:
-
Plant Treatment:
-
Treat plants with a formulated solution of Fluroxypyr-meptyl at a specified application rate.
-
Harvest whole plants or specific tissues (roots, shoots, leaves) at various time points post-application (e.g., 1, 3, 7, 14 days).
-
-
Sample Homogenization and Extraction (QuEChERS):
-
Weigh and homogenize the plant samples.
-
Add a known amount of this compound internal standard.
-
Add acetonitrile and QuEChERS salts, and shake vigorously.
-
Centrifuge to separate the phases.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and add it to a tube containing d-SPE sorbents.
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned-up extracts using the LC-MS/MS method detailed in Table 2.
-
Identify and quantify Fluroxypyr-meptyl, Fluroxypyr acid, and other potential metabolites.
-
Conclusion
The use of this compound as an internal standard is essential for robust and accurate metabolic studies of Fluroxypyr. The protocols outlined above provide a framework for investigating the metabolic fate of this herbicide in various biological systems. These studies are critical for understanding its mode of action, potential for resistance development, and for conducting comprehensive environmental and human health risk assessments.
References
- 1. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of fluroxypyr, fluroxypyr methyl ester, and the herbicide fluroxypyr methylheptyl ester. I: during percutaneous absorption through fresh rat and human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of fluroxypyr, fluroxypyr methyl ester, and the herbicide fluroxypyr methylheptyl ester. II: in rat skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Environmental Monitoring of Fluroxypyr using Fluroxypyr-¹³C₂
Introduction
Fluroxypyr is a widely used herbicide for the control of broad-leaved weeds in various agricultural and non-agricultural settings.[1] Its potential for environmental contamination necessitates robust and accurate monitoring methods. The use of a stable isotope-labeled internal standard, such as Fluroxypyr-¹³C₂, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[2] These application notes provide detailed protocols for the determination of Fluroxypyr in environmental matrices using isotope dilution mass spectrometry with Fluroxypyr-¹³C₂ as an internal standard.
Data Presentation
The following tables summarize typical performance data for Fluroxypyr analysis in different environmental matrices. The use of Fluroxypyr-¹³C₂ as an internal standard is expected to improve the accuracy and precision (lower RSD) of these methods.
Table 1: Method Performance for Fluroxypyr Analysis in Water Samples
| Parameter | Method | Recovery (%) | RSD (%) | LOQ (µg/L) | Reference |
| Fluroxypyr | Direct Measurement | 86 - 110 | 0.7 - 2.15 | 8 | [3] |
| Fluroxypyr | SPE (C18) | 90+ | N/A | 1 (as part of a pesticide mix) | [3] |
| Fluroxypyr | SPE (ISOLUTE ENV+) | 91 - 102 | N/A | 1 | [3] |
| Fluroxypyr & Metabolites | LC-MS/MS | N/A | N/A | 0.05 |
Table 2: Method Performance for Fluroxypyr Analysis in Soil Samples
| Parameter | Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Fluroxypyr | GC-ECD | 70 - 104 | N/A | 5 | |
| Fluroxypyr | HPLC-UV | 80 - 120 | N/A | 0.1-0.2 (µg/g) | |
| Fluroxypyr | Ultrasonic Extraction | 88 - 98 | 3.0 - 5.8 | 4 | |
| Fluroxypyr | SPE (OASIS HLB) | 91 - 95 | 4.2 - 6.2 | 1 (as pg/kg) | |
| Fluroxypyr & Metabolites | LC-MS/MS | N/A | N/A | 0.01 (µg/g) |
Table 3: Method Performance for Fluroxypyr Analysis in Wheat and Maize Samples
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Fluroxypyr-meptyl | Wheat Grains & Soil | GC-ECD | 84.45 - 108.2 | 0.819 - 5.28 | 0.005 | |
| Fluroxypyr & Halosulfuron-methyl | Maize (Straw, Grain, Corn) | QuEChERS LC-MS/MS | 84.2 - 114.8 | 2.4 - 9.4 | N/A |
Experimental Protocols
The following are detailed protocols for the analysis of Fluroxypyr in water and soil samples using Fluroxypyr-¹³C₂ as an internal standard.
Protocol 1: Determination of Fluroxypyr in Water by SPE and LC-MS/MS
1. Objective: To quantify the concentration of Fluroxypyr in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fluroxypyr-¹³C₂ as an internal standard.
2. Materials and Reagents:
-
Fluroxypyr analytical standard
-
Fluroxypyr-¹³C₂ internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Glass fiber filters (1 µm)
-
Standard laboratory glassware and equipment
3. Sample Preparation and Extraction:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of Fluroxypyr-¹³C₂ internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Acidify the sample to pH 2-3 with formic or acetic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of acidified water to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the analytes with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor at least two transitions for both Fluroxypyr and Fluroxypyr-¹³C₂. The transitions for Fluroxypyr are m/z 254 -> 196 and 254 -> 210. The transitions for Fluroxypyr-¹³C₂ would be m/z 256 -> 198 and 256 -> 212 (assuming two ¹³C atoms).
5. Quantification: Create a calibration curve by plotting the ratio of the peak area of Fluroxypyr to the peak area of Fluroxypyr-¹³C₂ against the concentration of Fluroxypyr. The concentration of Fluroxypyr in the samples is then determined from this calibration curve.
Protocol 2: Determination of Fluroxypyr in Soil by QuEChERS and LC-MS/MS
1. Objective: To quantify the concentration of Fluroxypyr in soil samples using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by LC-MS/MS analysis with Fluroxypyr-¹³C₂ as an internal standard.
2. Materials and Reagents:
-
Fluroxypyr analytical standard
-
Fluroxypyr-¹³C₂ internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile, water (LC-MS grade)
-
Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Standard laboratory glassware and equipment
3. Sample Preparation and Extraction:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of Fluroxypyr-¹³C₂ internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE tube containing the clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Take an aliquot of the cleaned-up extract, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis: Follow the same LC-MS/MS conditions as described in Protocol 1.
5. Quantification: Follow the same quantification procedure as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the environmental monitoring of Fluroxypyr using Fluroxypyr-¹³C₂.
References
Preparation of Fluroxypyr-13C2 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Fluroxypyr-13C2, an isotopically labeled internal standard essential for the quantitative analysis of the herbicide Fluroxypyr by methods such as NMR, GC-MS, or LC-MS.[1][2] Adherence to this protocol is crucial for generating accurate and reproducible analytical data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Stock Solution | Working Solution |
| Analyte | This compound | This compound |
| Typical Concentration | 1000 µg/mL | 0.02 - 10.0 µg/mL |
| Solvent | Acetone (or DMSO, Methanol) | Diluent from analytical method (e.g., Methanol:Water) |
| Preparation | Weighing of solid standard | Serial dilution of stock solution |
| Storage Temperature | -20°C to -80°C | 4°C (short-term) or -20°C (long-term) |
| Storage Duration | 1 month at -20°C, 6 months at -80°C (in solvent)[3] | Varies based on stability in diluent |
Experimental Protocols
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a well-ventilated laboratory or under a chemical fume hood.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store the solid compound and solutions in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Preparation of this compound Stock Solution (1000 µg/mL)
This protocol details the preparation of a 1000 µg/mL stock solution, a common starting concentration for analytical standards.
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., Acetone, DMSO, or Methanol)
-
Analytical balance
-
10 mL volumetric flask, Class A
-
Spatula
-
Weighing paper or boat
-
Pipettes and appropriate tips
-
Vortex mixer or sonicator
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of the this compound analytical standard using an analytical balance and transfer it quantitatively to a 10 mL volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., acetone) to the volumetric flask to dissolve the solid. Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled, amber glass vial. Store the solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentration range for building calibration curves or for use as an internal standard. The following is an example of preparing a 10 µg/mL working solution.
Materials:
-
1000 µg/mL this compound stock solution
-
Solvent or diluent appropriate for the analytical method (e.g., a mixture of methanol and water)
-
Volumetric flasks (e.g., 10 mL), Class A
-
Calibrated pipettes and tips
Procedure for a 10 µg/mL Working Solution:
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the analytical method's diluent.
-
Homogenization: Cap the flask and invert it multiple times to ensure a homogeneous solution.
-
Further Dilutions: This working solution can be used for further serial dilutions to prepare calibration standards at lower concentrations (e.g., 0.02, 0.1, 0.2, 0.5 µg/mL).
-
Storage: Store working solutions in labeled vials at 4°C for short-term use or at -20°C for longer-term storage. The stability of working solutions will depend on the diluent used.
Visual Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Fluroxypyr-13C2 in Herbicide Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluroxypyr-13C2, a stable isotope-labeled version of the herbicide fluroxypyr, to investigate its uptake, translocation, and metabolism in plants. The use of a 13C-labeled internal standard allows for precise quantification and tracing of the herbicide's fate within plant systems using mass spectrometry.[1]
Introduction to Fluroxypyr
Fluroxypyr is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops and non-crop areas.[2][3] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled cell division and elongation, disrupting normal plant growth processes and ultimately causing weed death.[2] Fluroxypyr is typically applied as an ester, such as fluroxypyr-meptyl, which is then hydrolyzed in the plant to the herbicidally active fluroxypyr acid. Understanding the dynamics of its absorption, movement, and metabolic detoxification in different plant species is crucial for optimizing its efficacy and developing strategies to manage herbicide resistance.
Principle of Isotope Labeling in Herbicide Research
The use of isotopically labeled compounds is a powerful technique in herbicide research. While traditionally, radioisotopes like Carbon-14 (¹⁴C) have been employed, stable isotopes such as Carbon-13 (¹³C) offer a non-radioactive alternative. This compound can be used as a tracer to follow the herbicide's path in the plant and as an internal standard for accurate quantification using mass spectrometry (MS) techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications of this compound
-
Quantitative Uptake Studies: Determine the rate and extent of fluroxypyr absorption through foliar or root application.
-
Translocation Analysis: Track the movement of fluroxypyr from the point of application to other plant tissues (e.g., shoots, roots, meristems).
-
Metabolism and Degradation Studies: Identify and quantify the metabolic products of fluroxypyr, providing insights into detoxification pathways within the plant.
-
Herbicide Resistance Research: Compare the uptake, translocation, and metabolism of fluroxypyr in susceptible versus resistant plant biotypes.
Experimental Protocols
The following protocols are adapted from established methods for studying herbicide uptake using labeled compounds. The primary modification is the use of mass spectrometry for detection and quantification instead of scintillation counting or autoradiography.
Protocol 1: Foliar Uptake and Translocation of this compound
Objective: To quantify the absorption and movement of fluroxypyr following application to plant leaves.
Materials:
-
This compound of known specific activity
-
Unlabeled fluroxypyr (analytical grade)
-
Test plants (e.g., a susceptible weed species and a crop species) grown under controlled conditions
-
Microsyringe
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
-
Scintillation vials (for sample collection)
-
Washing solution (e.g., water:acetone mix)
Procedure:
-
Plant Preparation: Grow plants to a consistent developmental stage (e.g., 3-4 leaf stage).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of unlabeled fluroxypyr and a tracer amount of this compound. The final concentration should be relevant to field application rates.
-
Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets onto the adaxial surface of a specific leaf (the "treated leaf") using a microsyringe. Mark the treated leaf.
-
Time Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 96, and 192 hours).
-
Leaf Wash: At each time point, carefully excise the treated leaf and wash it with a known volume of the washing solution to remove any unabsorbed this compound from the leaf surface.
-
Sample Sectioning: Divide the harvested plant into different parts:
-
Treated leaf
-
Shoots (above the treated leaf)
-
Roots
-
Rest of the plant
-
-
Extraction:
-
Analyze an aliquot of the leaf wash solution directly by LC-MS/MS to quantify the unabsorbed herbicide.
-
Homogenize each plant section in a suitable extraction solvent.
-
Centrifuge the homogenate and collect the supernatant. Repeat the extraction process for the pellet to ensure complete extraction.
-
-
Quantification:
-
Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound in each plant part.
-
Calculate the amount of absorbed this compound as the total amount applied minus the amount recovered in the leaf wash.
-
Express translocation as the percentage of the absorbed this compound that has moved out of the treated leaf into other plant parts.
-
Protocol 2: Root Uptake of this compound
Objective: To assess the absorption of fluroxypyr from a hydroponic medium.
Materials:
-
As in Protocol 1
-
Hydroponic growth system and nutrient solution
Procedure:
-
Plant Preparation: Grow plants in a hydroponic system.
-
Treatment: Introduce a known concentration of this compound into the hydroponic solution.
-
Time Course Harvest: Harvest plants at specified time intervals.
-
Root Washing: Thoroughly wash the roots with fresh nutrient solution to remove any herbicide adhering to the root surface.
-
Sample Sectioning: Separate the plant into roots and shoots.
-
Extraction and Quantification: Follow steps 7 and 8 from Protocol 1 for each section.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatments, plant species, or biotypes.
Table 1: Foliar Absorption of this compound in Susceptible and Resistant Bassia scoparia
| Time After Treatment (hours) | Mean % Absorption in Susceptible (J01-S) | Mean % Absorption in Resistant (Flur-R) |
| 6 | 65 | 70 |
| 12 | 85 | 92 |
| 24 | 83 | 88 |
| 48 | 80 | 85 |
| 96 | 78 | 82 |
| 192 | 75 | 80 |
Data adapted from a study using ¹⁴C-fluroxypyr, illustrating the expected data format.
Table 2: Translocation of this compound from the Treated Leaf in Susceptible and Resistant Bassia scoparia
| Time After Treatment (hours) | Mean % Translocation in Susceptible (J01-S) | Mean % Translocation in Resistant (Flur-R) |
| 6 | 5 | 4 |
| 12 | 10 | 8 |
| 24 | 15 | 12 |
| 48 | 20 | 18 |
| 96 | 25 | 22 |
| 192 | 30 | 28 |
Data adapted from a study using ¹⁴C-fluroxypyr, illustrating the expected data format. No significant differences in absorption or translocation were found between the resistant and susceptible lines in the source study.
Visualizations
Fluroxypyr's Mode of Action
Caption: Mode of action of fluroxypyr in susceptible plants.
Experimental Workflow for Herbicide Uptake Study
Caption: Workflow for studying herbicide uptake using this compound.
Conclusion
The use of this compound provides a robust and safe method for detailed investigations into the uptake, translocation, and metabolism of this important herbicide. The protocols and data presentation formats outlined in these application notes offer a framework for researchers to conduct high-quality studies that can contribute to a better understanding of herbicide performance and the mechanisms of plant resistance.
References
Application Notes and Protocols for the Analysis of Fluroxypyr and its Metabolites in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the herbicide fluroxypyr and its primary metabolites, fluroxypyr acid, fluroxypyr-pyridinol (also known as fluroxypyr-DCP), and fluroxypyr-methoxypyridine (fluroxypy-MP), in various water matrices. The protocols are designed for reliable and sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds. Its presence and the formation of its metabolites in water sources are of environmental concern, necessitating sensitive and robust analytical methods for monitoring. The primary metabolites of concern in water are fluroxypyr acid, fluroxypyr-pyridinol, and fluroxypyr-methoxypyridine. This document outlines two primary sample preparation techniques, liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of the analytical methods described, providing limits of detection (LOD), limits of quantification (LOQ), and recovery rates for fluroxypyr and its metabolites in water.
| Analyte | Method | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Fluroxypyr | Direct Measurement | - | - | 86 - 110 | 0.7 - 2.15 | [1][2] |
| Fluroxypyr | SPE (C18) | - | - | 40 - 64 | 0.7 - 2.15 | [1] |
| Fluroxypyr | SPE (C18 end-capped) | - | - | 41 - 65 | 1.52 - 11.9 | [1] |
| Fluroxypyr | SPE (ISOLUTE ENV+) | - | - | 91 - 102 | 2.5 - 5.3 | [1] |
| Fluroxypyr-MHE | LC-MS/MS | 0.05 | 0.015 | - | - | |
| Fluroxypyr acid | LC-MS/MS | 0.05 | 0.015 | - | - | |
| Fluroxypyr-DCP | LC-MS/MS | 0.05 | 0.015 | - | - | |
| Fluroxypyr-MP | LC-MS/MS | 0.05 | 0.015 | - | - |
Experimental Protocols
Method 1: Liquid-Liquid Extraction for Fluroxypyr and Fluroxypyr Acid
This protocol is suitable for the simultaneous extraction of fluroxypyr-MHE (the methylheptyl ester) and its primary metabolite, fluroxypyr acid.
1. Sample Preparation: a. Transfer 20 mL of the water sample into a 45-mL glass vial. b. Acidify the sample by adding 200 µL of concentrated formic acid. c. Add 5 mL of ethyl acetate and approximately 12 g of NaCl. d. Shake the vial for 10 minutes at approximately 180 excursions/minute on a flat-bed shaker. e. Centrifuge for 5 minutes at approximately 2000 rpm to separate the phases. f. Transfer the upper ethyl acetate layer to a clean tube. g. Repeat the extraction with an additional 5 mL of ethyl acetate and combine the extracts. h. Add 1.0 mL of a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid to the combined extracts. i. Concentrate the sample to approximately 0.9 mL using a TurboVap evaporator at 35-40 °C with a nitrogen pressure of 10-15 psi. Note: Do not allow the sample to evaporate to dryness. j. Reconstitute the residue to a final volume of 2.0 mL with a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid. k. Vortex the sample for 10 seconds and transfer to a 96-deep well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
HPLC System: Agilent 1100 HPLC or equivalent.
-
Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm.
-
Mobile Phase A: Methanol with 0.1% acetic acid.
-
Mobile Phase B: Water with 0.1% acetic acid.
-
Gradient: 60:40 (A:B) from 0.0-2.0 min, ramping to 100:0 from 10.0-12.0 min, and returning to 60:40 from 14.0-16.0 min.
-
Injection Volume: 30 µL.
-
Mass Spectrometer: MDS/Sciex API 4000 or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Source Temperature: 500°C.
-
MRM Transitions:
-
Fluroxypyr-MHE: m/z 365.1→194.1 (quantitative) and m/z 367.0→196.0 (confirmatory).
-
Fluroxypyr acid: m/z 252.9→232.9 (quantitative) and m/z 255.0→196.8 (confirmatory).
-
Method 2: Solid-Phase Extraction for Fluroxypyr-DCP and Fluroxypyr-MP
This protocol is optimized for the extraction of the metabolites fluroxypyr-dichloropyridinol (DCP) and fluroxypyr-methoxypyridine (MP).
1. Sample Preparation: a. Transfer 60.0 mL of the water sample into a 125-mL glass jar. b. Add 6.0 mL of pH 7.00 buffer solution and mix by hand shaking. c. Condition a Phenomenex Strata-X SPE cartridge (200 mg, 6 mL) with 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution. d. Apply the sample mixture to the SPE cartridge at a flow rate of approximately 3-5 mL/minute. e. Rinse the sample vial with 2 mL of pH 7.00 buffer solution and pass it through the cartridge. Discard all eluates. f. Dry the cartridge under vacuum for about 20 minutes. g. Elute the analytes with two 2 mL aliquots of acetonitrile, allowing the cartridge to dry under full vacuum for 10 seconds between additions. h. Collect the eluate in a tube containing 1.0 mL of a 50:50 (v/v) methanol:water solution with 0.1% acetic acid. i. Concentrate the eluate to approximately 0.9 mL using a TurboVap evaporator at 35-40 °C and a nitrogen pressure of 10-15 psi. Note: Do not allow the sample to evaporate to dryness. j. Reconstitute the residue to a final volume of 1.5 mL with a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid. k. Vortex the sample for 10 seconds and transfer to a 96-deep well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
HPLC System: Agilent 1100 HPLC or equivalent.
-
Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm.
-
Mobile Phase A: Methanol with 0.1% acetic acid.
-
Mobile Phase B: Water with 0.1% acetic acid.
-
Gradient: 40:60 (A:B) from 0.0-2.0 min, ramping to 100:0 at 10.0 min, and returning to 40:60 from 12.0-14.0 min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: MDS/Sciex API 4000 or equivalent.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Source Temperature: 550°C.
-
MRM Transitions:
-
Fluroxypyr-DCP: m/z 199.0→181.0 (quantitative) and m/z 199.0→154.1 (confirmatory).
-
Fluroxypyr-MP: m/z 210.9→113.2 (quantitative) and m/z 210.9→196.1 (confirmatory).
-
Visualizations
Caption: General workflow for the analysis of fluroxypyr and its metabolites in water.
Caption: Sample preparation pathways for different fluroxypyr analytes.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Fluroxypyr-13C2 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Fluroxypyr and its stable isotope-labeled internal standard, Fluroxypyr-13C2.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Fluroxypyr.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Fluroxypyr is an acidic compound. Ensure the mobile phase pH is at least 2 units below the pKa of Fluroxypyr (~2.9) to ensure it is in its neutral form. Acetic acid or formic acid (0.1%) in both the aqueous and organic mobile phases is recommended.[1][2] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Low Sensitivity/Poor Signal Intensity | Suboptimal ionization source parameters. | Optimize ion source parameters such as temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. For Fluroxypyr, Electrospray Ionization (ESI) in negative mode is commonly used.[1] |
| Incorrect MRM transitions or collision energy. | Verify the precursor and product ions for both Fluroxypyr and this compound. Optimize the collision energy (CE) and declustering potential (DP) for each transition to achieve the maximum signal intensity. | |
| Matrix effects (ion suppression or enhancement). | Dilute the sample extract. Improve sample cleanup using Solid Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[3][4] Utilize a stable isotope-labeled internal standard like this compound to compensate for matrix effects. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components, including the orifice and skimmer. | |
| Co-eluting interferences from the sample matrix. | Improve chromatographic separation by adjusting the gradient profile or using a different column. Enhance sample cleanup procedures. | |
| Inconsistent Results/Poor Reproducibility | Fluctuations in LC pump pressure. | Check for leaks in the LC system and ensure proper pump performance. Degas the mobile phases. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. | |
| Temperature fluctuations. | Use a column oven to maintain a stable column temperature. | |
| Analyte Carryover | Inadequate needle/autosampler washing. | Use a strong wash solvent in the autosampler wash sequence. A mixture of organic solvent and water that is stronger than the mobile phase is recommended. |
| Contamination of the injection port or valve. | Clean or replace the contaminated components. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Fluroxypyr and this compound?
A1: The Multiple Reaction Monitoring (MRM) transitions for Fluroxypyr can vary slightly depending on the instrument and source conditions. Commonly reported transitions for Fluroxypyr (in negative ion mode) are m/z 253.2 → 232.9 and m/z 255.1 → 197.0. Another set of transitions that has been reported is m/z 255.1 → 181.0 and m/z 255.1 → 209.0.
For this compound, the precursor ion will have a +2 Da shift. The fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, the predicted MRM transitions would be m/z 257.1 → 181.0 and m/z 257.1 → 211.0. Note: These are predicted values and must be empirically optimized on your specific instrument.
Q2: What ionization mode is best for Fluroxypyr analysis?
A2: Electrospray ionization (ESI) in negative ion mode is the most common and effective ionization technique for Fluroxypyr as it is an acidic compound that readily forms a [M-H]⁻ ion.
Q3: What type of LC column is recommended for Fluroxypyr analysis?
A3: A C18 reversed-phase column is suitable for the analysis of Fluroxypyr. Common column dimensions are 2.1 mm x 100 mm with a particle size of 1.8 µm.
Q4: What is a suitable mobile phase composition?
A4: A typical mobile phase consists of water with 0.1% formic or acetic acid as mobile phase A and methanol or acetonitrile with 0.1% formic or acetic acid as mobile phase B. A gradient elution is typically employed to achieve good separation.
Q5: How should I prepare my samples for analysis?
A5: Sample preparation methods like Solid Phase Extraction (SPE) and QuEChERS are commonly used for extracting Fluroxypyr from various matrices. The choice of method depends on the sample matrix and the required level of cleanup.
Quantitative Data Summary
The following table summarizes the key LC-MS/MS parameters for the analysis of Fluroxypyr and its internal standard, this compound. Please note that the values for this compound are predicted based on the unlabeled compound and require empirical optimization.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q2) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| Fluroxypyr | 255.1 | 181.0 (Quantifier) | Requires Optimization | Requires Optimization | Requires Optimization |
| 255.1 | 209.0 (Qualifier) | Requires Optimization | Requires Optimization | Requires Optimization | |
| This compound | 257.1 | 181.0 (Quantifier) | Requires Optimization | Requires Optimization | Requires Optimization |
| 257.1 | 211.0 (Qualifier) | Requires Optimization | Requires Optimization | Requires Optimization |
Note: The optimal DP, CE, and CXP values are instrument-dependent and should be determined by infusing a standard solution of each analyte and varying these parameters to achieve the maximum signal intensity.
Experimental Protocol
This section details a general methodology for the LC-MS/MS analysis of Fluroxypyr.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add the appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, use dispersive SPE with an appropriate sorbent (e.g., PSA, C18).
-
Centrifuge and transfer the final extract for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 500 °C
-
Nebulizer Gas: Instrument dependent, optimize for best signal
-
Heater Gas: Instrument dependent, optimize for best signal
-
Curtain Gas: Instrument dependent, optimize for best signal
-
IonSpray Voltage: -4500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for Fluroxypyr analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
Overcoming matrix effects in Fluroxypyr analysis with a labeled internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Fluroxypyr, with a specific focus on mitigating matrix effects through the use of labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Fluroxypyr analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Fluroxypyr, due to co-eluting compounds from the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, are a primary source of imprecision and inaccuracy in quantitative LC-MS/MS analyses.[1] Essentially, components of the sample matrix (e.g., soil, plant tissue, water) can interfere with the ionization process in the mass spectrometer's source, leading to an underestimation or overestimation of the true analyte concentration.
Q2: Why is a stable isotope-labeled (SIL) internal standard the preferred choice for correcting matrix effects?
A2: A stable isotope-labeled internal standard, such as a ¹³C-labeled Fluroxypyr, is considered the gold standard for correcting matrix effects.[2][3] Because the SIL internal standard is chemically and structurally identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2] By comparing the signal of the known concentration of the SIL internal standard to the signal of the native analyte, the variations caused by matrix effects can be accurately compensated for, leading to more reliable quantification.
Q3: Can I use a different, non-labeled compound as an internal standard?
A3: While other compounds can be used as internal standards, they are less effective at correcting for matrix effects. The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible. A non-labeled analogue may not co-elute perfectly or respond to matrix interferences in the same way as Fluroxypyr, leading to incomplete correction and less accurate results.
Q4: What are the most common sample preparation techniques for Fluroxypyr analysis?
A4: Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is frequently used for various matrices due to its simplicity and high sample throughput.
-
Solid-Liquid Extraction (SLE): This involves extracting the sample with an appropriate solvent, such as methanol-water or acetone-hydrochloric acid.
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering components from the sample extract before analysis. Common sorbents include C18, Oasis HLB, and Florisil.
Q5: At what point in the workflow should I add the labeled internal standard?
A5: To correct for variability throughout the entire analytical process, including extraction efficiency, the labeled internal standard should be added to the sample at the very beginning of the sample preparation procedure.
Troubleshooting Guide
Problem 1: Poor recovery of Fluroxypyr and/or the internal standard.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent and pH are optimal for your specific sample matrix. For soil, methods using methanol with 0.05 M NaOH or 90% acetone/10% 0.1 N hydrochloric acid have been documented. Verify that shaking or sonication time is adequate for complete extraction. |
| Loss during Cleanup | The SPE cleanup step may be too aggressive, causing the analyte to be eluted with the waste. Review the SPE protocol, including the choice of sorbent and the composition and volume of washing and elution solvents. For example, C18 or Oasis HLB cartridges are commonly used for Fluroxypyr. |
| Analyte Degradation | Fluroxypyr may be unstable under certain pH or temperature conditions. Ensure samples are stored properly, typically frozen at < -20 °C, and that sample processing avoids harsh conditions. |
| Incomplete Elution from SPE | Ensure the elution solvent is strong enough and the volume is sufficient to completely elute Fluroxypyr and its internal standard from the SPE cartridge. Some methods require multiple aliquots of the elution solvent. |
Problem 2: High variability (poor precision) in replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | This is the primary issue a labeled internal standard is meant to solve. If variability is still high, verify that the internal standard and analyte are co-eluting perfectly. A slight shift in retention time can cause them to experience different degrees of ion suppression. |
| Inhomogeneous Sample | The sample matrix may not be uniform. For solid samples like soil, ensure thorough homogenization by crushing, blending, and grinding before taking an analytical portion. |
| Inconsistent Sample Preparation | Small variations in sample volumes, reagent additions, or extraction times can lead to variability. Ensure consistent execution of the protocol for all samples. |
| LC-MS/MS System Instability | Check the stability of the LC-MS/MS system. Run system suitability tests and monitor spray stability. Fluctuations in the electrospray can cause signal variability. |
Problem 3: The retention times of Fluroxypyr and the labeled internal standard are different.
| Possible Cause | Troubleshooting Step |
| Isotope Effect | While ¹³C labeling has a minimal impact on retention time, deuterium (²H) labeling can sometimes cause a slight shift (the "deuterium isotope effect"), especially in reversed-phase chromatography. |
| Chromatographic Conditions | Optimize the LC method. Adjusting the mobile phase gradient, flow rate, or column temperature may help to achieve co-elution. |
| Column Degradation | A deteriorating analytical column can lead to peak shape issues and shifting retention times. Replace the column if its performance has declined. |
Data Summary Tables
Table 1: Recovery and Precision Data for Fluroxypyr in Various Matrices
| Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Soil | 0.1-0.2 µg/g | 80 - 120% | Not Specified | SLE, HPLC-UV | |
| Soil | 4-50 µg/L | 88 - 98% | 3.0 - 5.8% | Ultrasonic Bath Extraction | |
| Soil | 1-50 µg/kg | 82 - 107% | 0.5 - 4.7% | SLE, Oasis HLB Cleanup | |
| Water | 8-100 µg/L | 86 - 110% | 0.7 - 2.15% | Direct Measurement | |
| Maize (Straw, Grain, Fresh Corn) | Three Levels | 84.2 - 114.8% | 2.4 - 9.4% | QuEChERS, LC-MS/MS | |
| Wheat & Soil | 0.005, 0.1, 0.5 mg/kg | 84.45 - 108.2% | 0.819 - 5.28% | SLE, Florisil SPE, GC-ECD | |
| Onion & Soil | 0.02 - 0.1 µg/g | 88 - 98% | 8 - 15% | MSPD, GC-MS/MS |
Table 2: Limits of Quantification (LOQ) for Fluroxypyr
| Matrix | LOQ | Analytical Method | Reference |
| Water | 0.05 µg/L | LC-MS/MS | |
| Soil | 4 µg/kg | Ultrasonic Bath Extraction | |
| Soil & Wheat Grains | 0.005 mg/kg | SLE, Florisil SPE, GC-ECD | |
| Soil (Fluroxypyr acid) | 0.0004 µg/g | LC-MS/MS | |
| Soil (Fluroxypyr-MP) | 0.01 µg/g | LC-MS/MS |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for Maize Samples
-
Sample Comminution: Weigh 5 g of homogenized maize sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of ¹³C-Fluroxypyr internal standard solution.
-
Extraction:
-
Add 10 mL of water and vortex for 1 min.
-
Add 10 mL of acetonitrile, and vortex vigorously for 1 min.
-
Add a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl), and vortex immediately for 1 min.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 min.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 1 min.
-
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 min.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Preparation:
-
Transfer a 20 mL water sample to a vial.
-
Add the labeled internal standard.
-
Acidify the sample with 200 µL of concentrated formic acid.
-
-
Liquid-Liquid Extraction (Initial): Add 5 mL of ethyl acetate and ~12 g NaCl. Shake for 10 minutes. Centrifuge for 5 minutes.
-
Solvent Evaporation: Transfer the ethyl acetate layer to a tube and evaporate under a stream of nitrogen at 35-40 °C. Crucially, do not allow the sample to evaporate to dryness.
-
Reconstitution: Adjust the volume to 1.5 mL with a methanol:water (50:50, v:v) solution containing 0.1% acetic acid.
-
LC-MS/MS Analysis: Vortex the sample and transfer to a well plate or vial for injection.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Fluroxypyr-13C2 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving peak shape and resolution for Fluroxypyr-13C2 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape, such as tailing or fronting, can significantly impact the accuracy of integration and quantification. Ideal chromatographic peaks should be symmetrical.
-
Peak Tailing: This is often observed as a peak with a trailing edge that is longer than the leading edge. Common causes include:
-
Secondary Interactions: Unwanted interactions between the acidic this compound molecule and basic sites on the stationary phase, such as residual silanols on silica-based columns.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can result in poor peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing.
-
-
Peak Fronting: This appears as a peak with a leading edge that is broader than the trailing edge. Common causes include:
-
Sample Overload: Injecting too much sample volume or a sample that is too concentrated.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Column Collapse: A physical change in the column bed can lead to severe peak fronting.
-
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Poor resolution can make accurate quantification difficult. Several factors in the chromatographic method can be adjusted to improve separation.
-
Column Chemistry: The choice of the stationary phase is critical for resolution. A column with a different selectivity, such as a Phenyl-Hexyl instead of a C18, might provide better separation from interfering matrix components.
-
Particle Size and Column Length: Using a column with a smaller particle size or a longer column will increase the number of theoretical plates and generally improve resolution.
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio of the mobile phase can alter the retention and selectivity of your separation.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by lowering the mobile phase viscosity.
Q3: What is the optimal mobile phase pH for the analysis of this compound?
A3: Fluroxypyr is an acidic compound. The pH of the mobile phase will significantly affect its ionization state, which in turn impacts retention and peak shape. For reversed-phase chromatography, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the acidic analyte to ensure it is in its neutral, more retained form. This minimizes secondary interactions with the stationary phase and typically results in better peak shape. The addition of an acidifier like acetic acid or formic acid to the mobile phase is common practice. For example, a mobile phase consisting of acetonitrile and water with 0.1% to 1% acetic acid is often used.
Troubleshooting Guides
Issue: Peak Tailing
Issue: Poor Resolution
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-DAD Analysis of Fluroxypyr
This protocol is a general starting point for the analysis of Fluroxypyr. It should be adapted and validated for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Create working standards by diluting the stock solution in the initial mobile phase composition.
-
For sample analysis, ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices.[1]
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm or similar.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidifier.[2] A common choice is 1% acetic acid.[2]
-
Injection Volume: 20 µL (can be optimized).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Protocol 2: LC-MS/MS Method for this compound
This method is suitable for the sensitive and selective quantification of this compound.
-
Sample Preparation:
-
A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can be used for extraction and cleanup from complex matrices.
-
Alternatively, solid-phase extraction (SPE) can be employed.
-
The final extract should be dissolved in a solvent compatible with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C8 or C18 column is commonly used. For example, a Zorbax SB-C8, 3.5 µm, 4.6 mm x 75 mm.
-
Mobile Phase:
-
A: Water with 0.1% acetic acid or 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% acetic acid or 0.1% formic acid.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic solvent (B) is typically used to ensure good separation and peak shape.
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Injection Volume: 5 to 20 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for the acidic Fluroxypyr molecule.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound will need to be determined by infusing a standard solution. The transitions for unlabeled Fluroxypyr can be used as a starting point (e.g., m/z 252.9 → 232.9 and m/z 255.0 → 196.8).
-
Data Summary
Table 1: Recommended Starting Conditions for this compound Analysis
| Parameter | HPLC-DAD | LC-MS/MS |
| Column | C18, 5 µm, 250 mm x 4.6 mm | C8 or C18, <5 µm |
| Mobile Phase A | Water with 1% Acetic Acid | Water with 0.1% Acetic or Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Elution Mode | Isocratic (e.g., 60:40 A:B) | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | DAD (254 nm) | ESI-Negative MRM |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; lower mobile phase pH. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination | Flush or replace the column. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
| Sample overload | Reduce sample concentration or injection volume. | |
| Column bed collapse | Replace the column. |
References
Troubleshooting low recovery of Fluroxypyr-13C2 in sample preparation
Welcome to the technical support center for troubleshooting issues related to the recovery of Fluroxypyr-13C2 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample preparation?
This compound is a stable isotope-labeled version of Fluroxypyr, a synthetic auxin herbicide.[1][2][3] It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Using a stable isotope-labeled internal standard helps to correct for analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal, thereby improving the accuracy and precision of the analytical results.
Q2: What are the common causes of low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues fall into four main categories:
-
Poor Solid-Phase Extraction (SPE) Performance: This is a frequent culprit and can be due to a variety of factors including improper cartridge conditioning, sample pH, flow rate, or the use of inappropriate solvents.
-
Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can interfere with the extraction process or the analytical detection, leading to apparent low recovery.
-
Analyte Instability: Fluroxypyr can degrade under certain conditions.
-
Procedural Losses: Analyte can be lost at various steps, such as incomplete elution from the SPE cartridge, adsorption to labware, or evaporation.
Q3: What is a typical acceptable recovery range for this compound?
Acceptable recovery rates can vary depending on the complexity of the sample matrix and the validation requirements of the specific analytical method. However, a general guideline for recovery in analytical methods is often in the range of 80-120%. For complex matrices, a wider range of 70-130% may be acceptable. It is important to consult relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues leading to low recovery of this compound.
Issue 1: Low Recovery After Solid-Phase Extraction (SPE)
Symptoms:
-
The recovery of this compound is consistently below the acceptable range after the SPE cleanup step.
-
Poor reproducibility of recovery results between replicate samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Improper SPE Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with the recommended solvents before loading the sample. | Conditioning wets the sorbent and ensures proper interaction with the analyte. Skipping or performing this step incorrectly can lead to premature elution of the analyte. |
| Incorrect Sample pH | Adjust the pH of the sample before loading it onto the SPE cartridge. For Fluroxypyr, which is an acidic herbicide, a lower pH (e.g., pH 3) is often required to ensure it is in its neutral form for better retention on reversed-phase sorbents. | The charge of an ionizable compound like Fluroxypyr affects its retention on the SPE sorbent. At a pH above its pKa, it will be ionized and may not be well-retained on non-polar sorbents. |
| Inappropriate Sorbent Material | Verify that the SPE sorbent is suitable for Fluroxypyr. Polymeric reversed-phase sorbents are often effective. | The choice of sorbent is critical for effective retention of the analyte. A mismatch between the analyte's properties and the sorbent's chemistry will result in poor recovery. |
| Sample Loading Flow Rate is Too High | Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. A typical flow rate is around 1 mL/min. | A high flow rate may not provide sufficient residence time for the analyte to be retained by the sorbent, leading to breakthrough and loss of analyte. |
| Wash Solvent is Too Strong | Use a weaker wash solvent that can remove interferences without eluting the this compound. | A wash solvent that is too strong can prematurely elute the analyte along with the matrix interferences, resulting in low recovery. |
| Incomplete Elution | Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. It may be necessary to increase the solvent strength or the elution volume. | If the elution solvent is too weak, the analyte will remain on the SPE cartridge, leading to low recovery in the final extract. |
| SPE Cartridge Drying Out | Do not allow the SPE cartridge to dry out between the conditioning, sample loading, and wash steps, unless the protocol specifically requires it. | Drying of the sorbent bed can lead to channeling and inconsistent flow, resulting in poor and irreproducible recovery. |
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery of this compound.
Issue 2: Suspected Matrix Effects
Symptoms:
-
Recovery is inconsistent across different sample lots or matrix types.
-
Ion suppression or enhancement is observed in the mass spectrometer.
-
The baseline of the chromatogram is noisy or shows interfering peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Co-elution of Matrix Components | Improve the sample cleanup procedure. This could involve using a different SPE sorbent, adding a liquid-liquid extraction step, or using a more selective wash solvent during SPE. | Matrix components that co-elute with the analyte can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. |
| Ion Suppression/Enhancement | Prepare matrix-matched standards for calibration. | By preparing the calibration standards in a blank matrix extract that is free of the analyte, the effect of the matrix on the instrument response can be compensated for. |
| Insufficient Chromatographic Separation | Optimize the LC method to better separate this compound from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different LC column. | Improved chromatographic resolution can minimize the impact of co-eluting matrix components on the analyte signal. |
Workflow for Investigating Matrix Effects
Caption: Workflow to diagnose and mitigate matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Fluroxypyr from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X, 200 mg/6 mL).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Deionized Water
-
Water Sample
Procedure:
-
Sample Preparation:
-
Acidify the water sample to pH 3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 1-3 mL/min.
-
-
Washing:
-
Wash the cartridge with a suitable volume of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 4-8 mL of a suitable solvent such as acetonitrile or methanol. The addition of a small amount of acid or base to the elution solvent may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize recovery data for Fluroxypyr from various studies, which can serve as a benchmark for expected performance.
Table 1: Recovery of Fluroxypyr from Water Samples using Different SPE Sorbents
| SPE Sorbent | Spiked Concentration (µg/L) | Recovery Range (%) | Reference |
| C18 | 1 - 50 | 40 - 64 | |
| C18 end-capped | 1 - 50 | 41 - 65 | |
| Polyvinyl dibenzene (ISOLUTE ENV+) | 1 - 50 | 91 - 102 |
Table 2: Recovery of Fluroxypyr from Oil Matrices
| Matrix | Spiked Concentration (µg/g) | Recovery Range (%) | Reference |
| Crude Palm Oil (CPO) | 0.05 - 1 | 78 - 111 | |
| Crude Palm Kernel Oil (CPKO) | 0.05 - 1 | 91 - 107 |
References
Technical Support Center: Minimizing Ion Suppression of Fluroxypyr-¹³C₂ in Electrospray Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Fluroxypyr-¹³C₂ in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of Fluroxypyr-¹³C₂.
Q1: What is ion suppression and how does it affect the analysis of Fluroxypyr-¹³C₂?
A: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Fluroxypyr-¹³C₂, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] The interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1]
Q2: I am observing a low signal intensity for Fluroxypyr-¹³C₂. What are the likely causes?
A: A low signal intensity for your internal standard is a strong indicator of significant ion suppression. This is often caused by endogenous or exogenous components in your sample matrix that co-elute with Fluroxypyr-¹³C₂.[1] Common sources of interference in environmental and biological samples include salts, proteins, lipids, and other organic molecules. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My analyte-to-internal standard (Fluroxypyr/Fluroxypyr-¹³C₂) ratio is inconsistent across replicates. What could be the problem?
A: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the Fluroxypyr-¹³C₂ internal standard. While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression. This variability can stem from differences in the samples themselves or inconsistencies in the sample preparation process.
Q4: How can I determine if ion suppression is occurring in my assay?
A: A common method to assess ion suppression is the post-extraction addition method. This involves comparing the response of Fluroxypyr-¹³C₂ in a sample matrix where it has been added after extraction to the response of the standard in a clean solvent. A lower signal in the matrix sample indicates ion suppression.
Q5: What are the most effective ways to minimize ion suppression for Fluroxypyr-¹³C₂?
A: The most effective strategies involve improving sample preparation and optimizing chromatographic separation.
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate Fluroxypyr-¹³C₂ from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and can be considered as an alternative if the analyte is amenable.
Data Presentation: Quantifying Ion Suppression
The following tables provide illustrative data on how to quantify matrix effects and the effectiveness of different mitigation strategies.
Table 1: Quantification of Matrix Effect on Fluroxypyr-¹³C₂ Signal
| Sample Type | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Matrix) | Matrix Effect (%) |
| Soil Extract | 1,500,000 | 750,000 | -50% (Suppression) |
| Water Sample | 1,450,000 | 1,305,000 | -10% (Suppression) |
| Plant Tissue | 1,520,000 | 456,000 | -70% (Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100. A negative value indicates ion suppression.
Table 2: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Method | Matrix Effect on Fluroxypyr-¹³C₂ (%) | Analyte Recovery (%) |
| Protein Precipitation | -65% | 95% |
| Liquid-Liquid Extraction (LLE) | -30% | 85% |
| Solid-Phase Extraction (SPE) | -15% | 92% |
Experimental Protocols
Protocol 1: Post-Extraction Addition Method to Evaluate Ion Suppression
-
Prepare a standard solution of Fluroxypyr-¹³C₂ in a clean solvent (e.g., methanol/water).
-
Extract a blank matrix sample (a sample that does not contain the analyte or internal standard) using your established sample preparation protocol.
-
Spike the extracted blank matrix with the Fluroxypyr-¹³C₂ standard solution to the desired concentration.
-
Analyze both the standard solution and the spiked matrix extract by LC-ESI-MS.
-
Compare the peak area of Fluroxypyr-¹³C₂ in both samples. A significantly lower peak area in the spiked matrix extract indicates ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol followed by water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
The following diagrams illustrate key workflows for troubleshooting ion suppression.
References
Best practices for storage and handling of Fluroxypyr-13C2 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fluroxypyr-13C2 to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled version of Fluroxypyr, a synthetic auxin herbicide. The carbon-13 (¹³C) isotopes are incorporated into the molecule to serve as a tracer or an internal standard in quantitative analytical studies, such as those using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C is recommended for long-term storage. |
| Light | Protect from direct sunlight and store in a dark place. |
| Moisture | Store in a dry, well-ventilated area. |
| Container | Keep in the original, tightly sealed container. |
Q3: Is this compound sensitive to pH?
Yes, the parent compound, Fluroxypyr, is more stable in acidic to neutral conditions and is known to undergo hydrolysis more rapidly under alkaline (high pH) conditions. It is recommended to maintain a neutral or slightly acidic pH for solutions containing this compound.
Q4: What solvents are suitable for preparing solutions of this compound?
For long-term storage of stock solutions, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are preferable to minimize the risk of degradation. For working solutions, the choice of solvent will depend on the specific experimental requirements. However, it is crucial to assess the stability of this compound in the chosen solvent system, especially if it involves aqueous or protic solvents.
Q5: Are there any known incompatibilities for this compound?
This compound, similar to its unlabeled counterpart, should be kept away from strong oxidizing agents.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: I am observing a decrease in the signal intensity of my this compound internal standard over time in my analytical runs.
-
Possible Cause 1: Degradation in Solution. this compound may be degrading in your working solution, especially if it is prepared in an aqueous or protic solvent and stored at room temperature for an extended period. The parent compound is susceptible to hydrolysis, particularly under alkaline conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound more frequently.
-
Optimize Solvent: If possible, prepare stock solutions in an aprotic solvent like acetonitrile and store at -20°C. Minimize the time the compound is in an aqueous solution.
-
Control pH: Ensure the pH of your analytical mobile phase and sample diluent is neutral or slightly acidic.
-
Conduct a Stability Study: Perform a short-term stability study by analyzing your standard solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your specific experimental conditions.
-
Issue 2: I am seeing unexpected peaks in my mass spectrometry analysis of the this compound standard.
-
Possible Cause 1: Presence of Degradation Products. The unexpected peaks could correspond to degradation products of this compound. Known degradation products of Fluroxypyr include 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid.
-
Troubleshooting Steps:
-
Confirm Mass-to-Charge Ratios: Check the mass-to-charge ratios (m/z) of the unexpected peaks to see if they match the expected masses of known degradation products.
-
Review Storage and Handling: Ensure that the compound has been stored and handled according to the recommended best practices to minimize degradation.
-
Perform Purity Check: If possible, re-analyze the neat compound or a freshly prepared solution by high-resolution mass spectrometry or another suitable analytical technique to confirm its purity.
-
Issue 3: My quantitative results are inconsistent and show poor reproducibility.
-
Possible Cause 1: Inaccurate Concentration of the Internal Standard. If the this compound internal standard has degraded, its concentration will be lower than assumed, leading to inaccurate quantification of the target analyte.
-
Troubleshooting Steps:
-
Verify Standard Integrity: Follow the steps outlined in "Issue 2" to check for degradation of your this compound standard.
-
Use a Fresh Standard: If degradation is suspected, use a fresh vial of the standard to prepare new stock and working solutions.
-
Implement Quality Control: Include quality control (QC) samples with known concentrations of the analyte and internal standard in your analytical batches to monitor the performance of your assay.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent system under defined storage conditions.
1. Materials:
- This compound
- High-purity solvent(s) of interest (e.g., acetonitrile, methanol, water with controlled pH)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
- High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS) or a suitable detector.
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Solution Preparation:
- Dilute the stock solution with the same solvent system to a working concentration suitable for your analytical method (e.g., 1 µg/mL).
- Time-Zero Analysis (T=0):
- Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze it using a validated LC-MS method. This will serve as your baseline (T=0) measurement.
- Storage and Subsequent Analyses:
- Store the remaining working solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
- At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours and weekly for longer-term studies), take an aliquot of the stored solution, transfer it to an autosampler vial, and analyze it using the same LC-MS method.
- Data Analysis:
- Compare the peak area or concentration of this compound at each time point to the T=0 measurement.
- Calculate the percentage of degradation over time. A significant decrease in the peak area indicates instability under the tested conditions.
- Monitor for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
Technical Support Center: Enhancing Fluroxypyr Detection with Fluroxypyr-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluroxypyr-13C2 to enhance the sensitivity of Fluroxypyr detection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue/Observation | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Fluroxypyr and/or this compound | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Injection Solvent: Sample solvent is much stronger than the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Secondary Interactions: Silanol interactions with the acidic analyte. | 1. Dilute the sample and re-inject. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. |
| Low or No Signal for Fluroxypyr and/or this compound | 1. Incorrect MS/MS Transitions: The mass spectrometer is not monitoring the correct precursor and product ions. 2. Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency. 3. Sample Degradation: Fluroxypyr may degrade during sample preparation or storage. 4. Inefficient Extraction: The sample preparation method is not effectively extracting the analyte. | 1. Verify the m/z values for the precursor and product ions for both Fluroxypyr and this compound. 2. Clean the ion source according to the manufacturer's instructions. 3. Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C). 4. Optimize the extraction procedure (e.g., adjust pH, change solvent). |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Cleanup: Co-eluting matrix components are interfering with ionization. 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 3. Carryover from Previous Injection: Residual sample remaining in the autosampler or column. | 1. Improve the sample cleanup method (e.g., use a more selective SPE sorbent, or a QuEChERS cleanup step). 2. Use high-purity, LC-MS grade solvents and reagents. 3. Implement a thorough needle wash protocol and inject a blank solvent after high-concentration samples. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate Pipetting: Errors in adding the this compound internal standard. 2. Incomplete Equilibration: The internal standard has not fully mixed with the sample before extraction. 3. Variable Matrix Effects: The nature of the sample matrix varies significantly between samples. 4. Instrument Instability: Fluctuations in LC pressure or MS sensitivity. | 1. Use calibrated pipettes and verify pipetting technique. 2. Ensure thorough vortexing or mixing after adding the internal standard and allow sufficient time for equilibration. 3. While this compound compensates for matrix effects, extreme variations can still be problematic. Ensure consistent sample collection and preparation. 4. Check the LC for leaks and ensure the MS has been recently tuned and calibrated. |
| Fluroxypyr and this compound Peaks are Not Co-eluting | 1. Isotope Effect: In rare cases, the isotopic labeling can cause a slight shift in retention time, particularly with deuterium labeling. 2. Chromatographic Conditions: The LC method may not be optimal for baseline separation from other components while ensuring co-elution. | 1. This is less common with 13C labeling than with deuterium. If a slight separation is observed, ensure the integration windows for both peaks are appropriate. 2. Adjust the gradient or mobile phase composition to ensure co-elution. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Fluroxypyr but has a different mass due to the incorporation of 13C isotopes.[1][2] Using a SIL internal standard is the most effective way to correct for variations that can occur during sample preparation, extraction, and analysis, such as sample loss and matrix effects (ion suppression or enhancement).[2] This leads to improved accuracy and precision in the quantification of Fluroxypyr.
Q2: How does this compound enhance the sensitivity of Fluroxypyr detection?
A2: While this compound does not directly increase the instrument's signal for Fluroxypyr, it significantly enhances the reliability and accuracy of measurements at low concentrations. By effectively compensating for matrix effects and procedural inconsistencies, it allows for more confident quantification at or near the limit of detection (LOD) and limit of quantification (LOQ), thereby improving the effective sensitivity of the method.
Q3: At what stage of the experimental workflow should I add this compound?
A3: this compound should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the internal standard experiences the same potential losses and matrix effects as the native Fluroxypyr, allowing for accurate correction.
Q4: What are the typical m/z transitions for Fluroxypyr and this compound in LC-MS/MS analysis?
A4: The exact m/z transitions can vary slightly depending on the instrument and ionization mode. However, for Fluroxypyr (acid form), a common transition in negative ion mode is m/z 253 -> 197. For this compound, the precursor ion would be shifted by +2 Da, so a likely transition would be m/z 255 -> 197 or m/z 255 -> 199. It is crucial to optimize these transitions on your specific instrument.
Q5: Can I use a different isotopically labeled compound as an internal standard for Fluroxypyr analysis?
A5: It is always best to use the isotopically labeled analog of the analyte you are quantifying. While other labeled compounds can be used as internal standards, they will not co-elute with Fluroxypyr and will not experience the exact same matrix effects, potentially leading to less accurate results.
Data Presentation
| Matrix | Analyte | Method | LOQ | Recovery (%) |
| Water | Fluroxypyr acid | LC-MS/MS with SPE | 0.05 µg/L | 91-102 |
| Soil | Fluroxypyr acid | LC-MS/MS with SPE | 0.0004 µg/g | Not specified |
| Maize | Fluroxypyr | LC-MS/MS with QuEChERS | Not specified | 84.2–114.8 |
Experimental Protocols
Sample Preparation for Water Samples (based on SPE)
-
Sample Acidification: To a 20 mL water sample, add 200 µL of concentrated formic acid.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 5 mL of ethyl acetate and approximately 12 g of NaCl. Shake for 10 minutes.
-
Phase Separation: Centrifuge at ~2000 rpm for 5 minutes.
-
Collection: Transfer the upper ethyl acetate layer to a new tube.
-
Evaporation: Concentrate the extract to near dryness under a gentle stream of nitrogen at 35-40°C. Crucially, do not allow the sample to evaporate to complete dryness.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1.5 mL) of methanol:water (50:50, v/v) with 0.1% acetic acid.
-
Analysis: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
-
LC Column: A C8 or C18 reversed-phase column (e.g., Agilent Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute Fluroxypyr.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for Fluroxypyr.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) should be used, monitoring for the specific precursor-product ion transitions of both Fluroxypyr and this compound.
Visualizations
Caption: Experimental workflow for Fluroxypyr analysis using this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Column selection for optimal separation of Fluroxypyr and Fluroxypyr-13C2
Welcome to our dedicated technical support center for the chromatographic analysis of Fluroxypyr and its stable isotope-labeled internal standard, Fluroxypyr-¹³C₂. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when developing a separation method for Fluroxypyr and its ¹³C₂-labeled internal standard?
A1: The primary goal is not to separate Fluroxypyr from its ¹³C₂-labeled form, as they are chemically identical and should co-elute for accurate quantification by mass spectrometry. The main challenge is to develop a robust method that ensures sharp, symmetrical peak shapes for both analytes, free from co-eluting matrix interferences, leading to reliable and reproducible results.
Q2: What type of analytical column is most suitable for Fluroxypyr analysis?
A2: Based on established methods, reverse-phase chromatography is the preferred mode of separation. C8 and Phenyl-Hexyl columns have been successfully used. C18 columns are also a viable option. The choice depends on the specific matrix and potential interferences.
Q3: What are the typical mobile phase compositions for this analysis?
A3: A gradient elution using a combination of an aqueous solvent and an organic solvent is typically employed.
-
Aqueous Phase: Water with an acidic modifier like 0.1% acetic acid or 0.1% formic acid. The acid helps to suppress the ionization of Fluroxypyr's carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.
-
Organic Phase: Methanol or acetonitrile.
Q4: Why is an isotopically labeled internal standard like Fluroxypyr-¹³C₂ used?
A4: Fluroxypyr-¹³C₂ is used as an internal standard to improve the accuracy and precision of quantification.[1] Since it is chemically identical to Fluroxypyr, it experiences the same effects during sample preparation (extraction, cleanup) and analysis (injection variability, matrix effects in the ion source of the mass spectrometer). By measuring the ratio of the analyte to the internal standard, these variations can be compensated for, leading to more reliable data.
Column Selection and Experimental Protocols
Achieving optimal separation requires careful selection of the stationary phase and mobile phase conditions. Below is a summary of columns and conditions that have been reported for the analysis of Fluroxypyr.
Recommended HPLC/UHPLC Columns
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Reported Use |
| Zorbax SB-C8 | - | 4.6 x i.d. (length not specified) | Analysis of Fluroxypyr and its metabolites in water.[2] |
| Eclipse Plus Phenyl-Hexyl | 1.8 | 3.0 x 50 | Analysis of Fluroxypyr and its metabolites in soil and sediment.[3] |
| Agilent Poroshell 120 Phenyl-Hexyl | 2.7 | 2.1 x 50 | Analysis of Fluroxypyr and its metabolites in soil.[3] |
| SinoChrom ODS-BP (C18) | 5 | 4.6 x 200 | Determination of Fluroxypyr ester.[4] |
| Hypersil BDS C18 | 5 | 4.6 x 250 | Analysis of Fluroxypyr ester. |
Detailed Experimental Protocols
Method 1: Analysis of Fluroxypyr in Water
-
Column: Agilent Zorbax SB-C8 (4.6 mm i.d.)
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Methanol with 0.1% acetic acid
-
-
Injection Volume: 20-30 µL
-
Detection: LC-MS/MS (Negative electrospray ionization for Fluroxypyr acid)
Method 2: Analysis of Fluroxypyr in Soil and Sediment
-
Column: Agilent Eclipse Plus Phenyl-Hexyl (3.0 mm x 50 mm, 1.8 µm)
-
Column Temperature: 50°C
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Methanol with 0.1% acetic acid
-
-
Gradient:
-
0-0.5 min: 10% B
-
2.0-4.0 min: 97% B
-
4.1-6.0 min: 10% B
-
-
Detection: LC-MS/MS
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- pH of the mobile phase is inappropriate.- Column contamination or degradation. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% acetic or formic acid) to keep Fluroxypyr in its protonated form.- Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to mitigate secondary interactions.- Flush the column with a strong solvent or replace it if it's old or contaminated. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the MS source.- Sample degradation.- Matrix suppression. | - Optimize MS parameters (e.g., spray voltage, gas flows, temperature).- Ensure proper sample storage and handling.- Improve sample cleanup to remove interfering matrix components. Consider using techniques like Solid Phase Extraction (SPE). |
| Co-elution with Interferences | - Insufficient chromatographic resolution.- Complex sample matrix. | - Adjust the mobile phase gradient to increase separation.- Evaluate a different column chemistry (e.g., Phenyl-Hexyl may offer different selectivity than C18).- Enhance sample preparation to selectively remove the interfering compounds. |
| High Backpressure | - Column frit blockage.- Contamination of the column.- System blockage. | - Use a guard column to protect the analytical column.- Filter all samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer).- Systematically check for blockages in the tubing and injector. |
Logical Workflow for Column Selection
The following diagram illustrates a systematic approach to selecting the optimal column and developing a robust analytical method for Fluroxypyr and its internal standard.
Caption: Workflow for Fluroxypyr method development.
References
Addressing contamination issues in Fluroxypyr-13C2 analysis
Technical Support Center: Fluroxypyr-13C2 Analysis
Welcome to the technical support center for this compound analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination challenges and ensure accurate, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I detecting a significant this compound signal in my blank injections?
A1: Detecting the internal standard (IS) in blank injections (e.g., solvent blanks injected after a high-concentration sample) is a classic sign of instrument carryover. Fluroxypyr, being an acidic compound, can sometimes adhere to surfaces in the analytical flow path.
Common Causes and Solutions:
-
Autosampler Contamination: The needle, syringe, or sample loop may retain analyte. Ensure your autosampler wash protocol is sufficiently rigorous.
-
Column Carryover: The analytical column itself can be a source of carryover. Implement a thorough column wash with a strong solvent at the end of each analytical batch.
-
Injector Port Contamination: Residue can build up in the injection port. Regular cleaning and maintenance are essential.
Troubleshooting Steps:
-
Inject Multiple Blanks: Inject a series of 3-5 solvent blanks after a high-concentration standard or sample. A progressively decreasing signal indicates carryover.
-
Isolate the Source: Systematically bypass components (e.g., use a union instead of the column) to pinpoint the contamination source.
-
Implement a Rigorous Wash Protocol: Use a wash solution that is stronger than your mobile phase. For Fluroxypyr, a wash solution containing a small percentage of a base (like ammonium hydroxide) in an organic solvent can be effective. See the detailed protocol below.
Q2: My this compound standard appears to be contaminated with unlabeled Fluroxypyr. How do I confirm and manage this?
A2: The presence of the unlabeled analyte in a stable isotope-labeled (SIL) standard is a common issue stemming from the synthesis process, which is rarely 100% efficient.[1][2] This can lead to an artificially high baseline for your target analyte and impact the accuracy of low-concentration samples.[1]
Confirmation Protocol:
-
Prepare a High-Concentration IS Solution: Prepare a solution of only the this compound standard in a clean solvent (e.g., acetonitrile).
-
Acquire Data: Analyze this solution using your LC-MS/MS method, monitoring the mass transitions for both this compound and unlabeled Fluroxypyr.
-
Analyze Results: A peak at the retention time of Fluroxypyr for the unlabeled analyte's mass transition confirms its presence. The area of this peak should be minimal, ideally less than 0.5% of the main IS peak area.[2]
Management Strategies:
-
Lower IS Concentration: Reduce the concentration of the this compound spiking solution to minimize the contribution of the unlabeled impurity. Ensure the signal remains strong enough for reliable quantification.[1]
-
Mathematical Correction: For high-precision analysis, you can quantify the exact percentage of unlabeled analyte and apply a mathematical correction to your results.
-
Consult the Supplier: Contact the manufacturer of the standard to obtain a certificate of analysis detailing the isotopic purity.
Q3: The peak area response of my this compound internal standard is inconsistent across my analytical batch. What are the likely causes?
A3: Inconsistent IS response can undermine the fundamental purpose of using an internal standard, which is to correct for variability. This issue often points to problems with sample preparation, matrix effects, or instrument stability.
Potential Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent addition of the IS solution to your samples, standards, and QCs.
-
Variable Matrix Effects: Even with a co-eluting isotopic standard, severe ion suppression or enhancement in some samples can affect the IS signal differently than the analyte if there is a slight chromatographic separation.
-
IS Adsorption: this compound may adsorb to sample containers, especially if using certain types of plastics. Using silanized glass or polypropylene vials is recommended.
-
Instrument Instability: Fluctuations in the ion source or detector can cause signal drift over the course of a long analytical run.
The following diagram illustrates a logical workflow to diagnose the source of inconsistent IS response.
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocols
Protocol 1: High-Efficiency System Cleaning for Carryover Reduction
This protocol is designed to remove residual Fluroxypyr from the LC system.
Materials:
-
Solvent A: 95:5 Water/Acetonitrile + 0.1% Formic Acid
-
Solvent B: 95:5 Acetonitrile/Water + 0.1% Formic Acid
-
Wash Solution 1 (Acidic): Isopropanol
-
Wash Solution 2 (Basic): 50:50 Isopropanol/Water with 0.2% Ammonium Hydroxide
-
Dummy Column or Union
Procedure:
-
Initial System Flush: Remove the analytical column and replace it with a union.
-
Purge the system with 100% Isopropanol (Wash Solution 1) for 15 minutes at a flow rate of 0.5 mL/min.
-
Autosampler Cleaning: Place vials containing Wash Solution 1 and Wash Solution 2 in the autosampler rack.
-
Modify the injection program to perform 5 injections from the vial with Wash Solution 1, ensuring the needle is washed with the same solution.
-
Repeat step 4 using Wash Solution 2. This basic wash is critical for removing acidic analytes.
-
Final Flush: Purge the entire system with Solvent B for 20 minutes to remove the basic wash solution.
-
Re-equilibrate the system with the initial mobile phase conditions.
-
Re-install the analytical column and equilibrate for 30 minutes before injecting a blank to test for carryover.
Quantitative Data Summary
The following table shows the impact of different wash protocols on reducing this compound carryover. The peak area was measured in a solvent blank injected immediately after a 100 ng/mL standard.
| Wash Protocol | Injector Wash Solution | Blank Injection Peak Area (this compound) | % Carryover Reduction (vs. Protocol A) |
| Protocol A | Mobile Phase (50:50 ACN/H2O) | 18,540 | - |
| Protocol B | 100% Isopropanol | 4,120 | 77.8% |
| Protocol C | 0.2% NH4OH in 50% IPA | 755 | 95.9% |
As the data indicates, using a basic wash solution (Protocol C) is significantly more effective at reducing carryover for acidic compounds like Fluroxypyr.
Visualizations
The diagram below illustrates the common sources of contamination in a typical LC-MS/MS workflow for this compound analysis. Understanding these potential points of failure is the first step in preventing and troubleshooting contamination issues.
Caption: Common sources of contamination in the analytical workflow.
References
Fine-tuning extraction methods for Fluroxypyr from complex matrices
Welcome to the technical support center for the analysis of Fluroxypyr. This resource is designed for researchers, scientists, and professionals in drug development who are working on extracting and quantifying Fluroxypyr from complex matrices. Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting Fluroxypyr from complex matrices?
A1: The primary challenges in Fluroxypyr extraction are achieving high and consistent recovery rates, minimizing matrix effects, and removing interfering compounds. Complex matrices like soil, plants, and oil contain numerous components that can co-extract with Fluroxypyr, leading to signal suppression or enhancement in analytical instruments like LC-MS/MS and GC-MS.[1][2] This can result in inaccurate quantification. Careful optimization of sample preparation, including the choice of extraction solvent and cleanup sorbents, is crucial to mitigate these issues.
Q2: Which extraction methods are most suitable for Fluroxypyr analysis in different matrices?
A2: The choice of extraction method largely depends on the matrix.
-
For soil and wheat , methods involving an initial extraction with a solvent mixture like methanol-water followed by liquid-liquid partitioning with dichloromethane and cleanup using Solid-Phase Extraction (SPE) with Florisil cartridges have proven effective.[3]
-
For water samples , direct measurement is possible for higher concentrations, but for trace analysis, SPE using cartridges like Oasis HLB or ISOLUTE ENV+ is recommended for concentrating the analyte.[4][5]
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and efficient approach for various matrices, including corn, onion, and soil. It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step.
-
For oil matrices such as crude palm oil, a method involving extraction followed by low-temperature precipitation to remove lipids has been successfully used.
Q3: Is derivatization necessary for the analysis of Fluroxypyr by Gas Chromatography (GC)?
A3: Yes, derivatization is generally required for the GC analysis of Fluroxypyr. Fluroxypyr is a carboxylic acid, which is polar and not sufficiently volatile for direct GC analysis. Esterification is a common derivatization technique to convert Fluroxypyr into a more volatile and less polar compound suitable for GC. For instance, it can be converted to its methylheptyl ester (Fluroxypyr-meptyl) or other silyl derivatives.
Q4: How can matrix effects be minimized in LC-MS/MS analysis of Fluroxypyr?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis. Several strategies can be employed to minimize them:
-
Effective Sample Cleanup: Utilize SPE or d-SPE with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Fluroxypyr | Incomplete Extraction: The chosen solvent may not be efficient for the specific matrix. The pH of the extraction solvent might not be optimal for Fluroxypyr, which is an acidic compound. | - Optimize the extraction solvent. For acidic analytes like Fluroxypyr, an acidified organic solvent or a basic aqueous solution can improve extraction efficiency. - For soil, extraction with 0.05 M NaOH in methanol has been shown to be effective. - Ensure thorough homogenization and sufficient extraction time (e.g., shaking or ultrasonication). |
| Analyte Loss During Cleanup: The SPE sorbent may be too retentive, or the elution solvent may be too weak to desorb the analyte completely. | - Select an appropriate SPE sorbent. For reversed-phase SPE, C18 is common, while polymeric sorbents like Oasis HLB can offer better retention and recovery for a wider range of compounds. - Optimize the elution solvent volume and composition. A stronger solvent or multiple elution steps may be necessary. | |
| Degradation of Fluroxypyr: Fluroxypyr can degrade under certain conditions. | - Ensure samples are stored properly (e.g., at -20°C in the dark) before analysis. - Avoid harsh pH conditions or high temperatures during sample processing if stability is a concern. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Non-uniform homogenization or inconsistent execution of extraction and cleanup steps. | - Ensure samples are thoroughly homogenized before taking a subsample for extraction. - Use automated or semi-automated sample preparation systems to improve consistency. |
| Matrix Heterogeneity: The distribution of Fluroxypyr in the sample matrix may not be uniform. | - Increase the sample size for extraction to obtain a more representative sample. | |
| Co-eluting Interferences in Chromatogram | Insufficient Cleanup: The cleanup step is not effectively removing matrix components that have similar chromatographic behavior to Fluroxypyr. | - Use a combination of sorbents in the cleanup step. For example, in QuEChERS, PSA is used to remove organic acids and sugars, while C18 removes non-polar interferences and Graphitized Carbon Black (GCB) can remove pigments. - Optimize the chromatographic conditions (e.g., mobile phase gradient, column type) to improve the separation of Fluroxypyr from interfering peaks. |
| Poor Peak Shape in GC Analysis | Incomplete Derivatization: The derivatization reaction has not gone to completion, resulting in the presence of the underivatized, polar Fluroxypyr. | - Optimize the derivatization conditions, including the reagent concentration, temperature, and reaction time. - Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. |
| Active Sites in the GC System: The acidic nature of underivatized Fluroxypyr can lead to interactions with active sites in the GC inlet or column, causing peak tailing. | - Use a properly deactivated GC liner and column. - Ensure complete derivatization to block the active sites on the molecule. |
Data Presentation
Table 1: Comparison of Fluroxypyr Extraction Methods and Performance in Soil Matrix
| Method | Extraction/Cleanup Details | Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| GC-ECD | Extraction with 0.05 M NaOH in methanol, acid-base partition, derivatization, Florisil column cleanup. | 70-104 | - | 5 µg/kg (LOD) | |
| HPLC-UV | Solid-liquid extraction with a horizontal shaker. | 80-120 | - | - | |
| HPLC-UV | Solid-liquid extraction with an ultrasonic bath. | 88-98 | 3.0-5.8 | 4 µg/kg (LOD) | |
| SPE-HPLC | Solid-liquid extraction, Oasis HLB cleanup. | 91-95 | 4.2-6.2 | 1 µg/kg (LOD) | |
| GC-MS/MS | QuEChERS with ethyl acetate, d-SPE with PSA and GCB. | 88-98 | 8-15 | 10 ng/g (LOD) | |
| LC-MS/MS | QuEChERS with acetonitrile. | 80-108 | - | 2-10 mg/kg (LOQ) |
Table 2: Performance of Solid-Phase Extraction (SPE) for Fluroxypyr in Water
| SPE Sorbent | Spiking Level (µg/L) | Recovery (%) | RSD (%) | Reference |
| C18 | 1-50 | 40-64 | 0.7-2.15 | |
| C18 end-capped | 1-50 | 41-65 | 1.52-11.9 | |
| ISOLUTE ENV+ (polyvinyl dibenzene) | 1-50 | 91-102 | 2.5-5.3 | |
| Strata-X | - | - | - |
Experimental Protocols
Protocol 1: QuEChERS Method for Fluroxypyr in Onion and Soil
This protocol is based on the method described for the analysis of Fluroxypyr-meptyl in onion and soil by GC-MS/MS.
-
Sample Homogenization: Blend 50 g of onion leaf or bulb samples using a homogenizer.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate and 10 mL of 5% aqueous NaCl solution.
-
Adjust the pH to 4 using acetic acid.
-
Vortex for 1 minute, then shake for 1 hour in a mechanical shaker.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 4 mL aliquot of the supernatant (ethyl acetate layer).
-
Add 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For pigmented samples like onion leaves, also add 50 mg of Graphitized Carbon Black (GCB).
-
Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.2 µm nylon membrane filter.
-
The extract is now ready for GC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Fluroxypyr in Water
This protocol is adapted from methods developed for the determination of Fluroxypyr in water.
-
Cartridge Conditioning:
-
Condition an Oasis HLB or ISOLUTE ENV+ SPE cartridge (e.g., 200 mg, 6 mL) with 6 mL of methanol followed by 6 mL of deionized water (acidified to pH 3 with formic or acetic acid). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 100 mL) to pH 3.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of 3-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the Fluroxypyr from the cartridge with 2 x 4 mL of acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS workflow for Fluroxypyr extraction.
Caption: SPE workflow for Fluroxypyr extraction from water.
Caption: Troubleshooting logic for low Fluroxypyr recovery.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development for determination of fluroxypyr in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Fluroxypyr: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of active compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the herbicide Fluroxypyr, with a focus on the validation of a method utilizing Fluroxypyr-13C2 as an internal standard against alternative analytical approaches.
The use of an isotopically labeled internal standard, such as this compound, in conjunction with mass spectrometry is considered the gold standard for quantitative analysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This guide will delve into the validation parameters of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, theoretically employing this compound, and compare it with established methods for Fluroxypyr analysis that utilize a different internal standard or no internal standard at all.
Comparative Analysis of Analytical Methods for Fluroxypyr
The selection of an analytical method for Fluroxypyr depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. While methods using isotopically labeled internal standards provide the highest level of confidence, other validated methods can be suitable for various applications.
| Parameter | LC-MS/MS with this compound (Inferred) | LC-MS/MS (No Internal Standard) | HPLC-UV with o-nitroaniline IS | GC-MS/MS (No Internal Standard) |
| Instrumentation | LC-MS/MS | LC-MS/MS | HPLC-UV | GC-MS/MS |
| Internal Standard | This compound | None | o-nitroaniline | None |
| Linearity | High (Expected r > 0.99) | r > 0.99 | r = 0.9994 | Not explicitly stated, but typically r > 0.99 |
| Accuracy (Recovery) | High (Expected 95-105%) | 70-120% in soil and water matrices | 99.5% - 100.5% | 88-98% in onion and soil |
| Precision (RSD) | Low (Expected < 5%) | ≤20% in soil and water matrices | 0.2% | 8-15% in onion and soil |
| Limit of Detection (LOD) | Low (ng/L to µg/L range) | 0.00012 µg/g in soil; 0.0070-0.0138 µg/L in water | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Low (ng/L to µg/L range) | 0.0004 µg/g in soil; 0.05 µg/L in water | 0.02 mg/mL (in solution) | 0.02 µg/g in onion and soil |
| Matrix Effect | Effectively compensated | Can be significant | Can be significant | Can be significant |
| Specificity | Very High | High | Moderate | High |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard (Inferred Protocol)
This protocol is based on established LC-MS/MS methods for Fluroxypyr and the principles of isotope dilution analysis.
-
Sample Preparation:
-
Weigh a known amount of the sample matrix (e.g., soil, water, or plant tissue).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform extraction using an appropriate solvent (e.g., acetonitrile or ethyl acetate).
-
The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for Fluroxypyr.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Fluroxypyr and this compound.
-
-
-
Quantification: The concentration of Fluroxypyr in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Fluroxypyr and a constant concentration of this compound.
Alternative Method: HPLC-UV with o-nitroaniline Internal Standard
This method is suitable for the analysis of Fluroxypyr in less complex matrices or when mass spectrometry is not available.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol.
-
Add a precise volume of the o-nitroaniline internal standard solution.
-
Dilute to a known final volume with methanol.
-
-
HPLC-UV Analysis:
-
Column: SinoChrom ODS-BP (5μm, 4.6mm×200mm).
-
Mobile Phase: Methanol-water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Column Temperature: Room temperature.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Fluroxypyr to the peak area of o-nitroaniline against the concentration of Fluroxypyr.
Alternative Method: GC-MS/MS without Internal Standard
This method is applicable for the analysis of Fluroxypyr-meptyl (an ester of Fluroxypyr) in matrices like onion and soil.
-
Sample Preparation:
-
Extraction with ethyl acetate using a matrix solid-phase dispersion method.
-
Clean-up using column chromatography and dispersive solid-phase extraction.
-
-
GC-MS/MS Analysis:
-
Gas Chromatography: The specific column and temperature program will depend on the instrument and application.
-
Mass Spectrometry: Operated in tandem MS mode for selective detection and quantification.
-
-
Quantification: Quantification is based on an external standard calibration curve.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
LC-MS/MS workflow with internal standard.
HPLC-UV workflow with internal standard.
GC-MS/MS workflow without internal standard.
Conclusion
The validation of an analytical method for Fluroxypyr is critical for ensuring data quality and reliability. The use of an isotopically labeled internal standard, such as this compound, with LC-MS/MS represents the most robust approach, offering high accuracy, precision, and specificity by effectively mitigating matrix effects. While specific validation data for a method employing this compound is not widely published, the principles of isotope dilution mass spectrometry strongly support its superiority for quantitative studies.
Alternative methods, such as HPLC-UV with a non-isotopic internal standard or GC-MS/MS without an internal standard, provide viable options depending on the analytical requirements and available resources. The HPLC-UV method is cost-effective and straightforward but may be more susceptible to matrix interferences. The GC-MS/MS method offers high selectivity but the absence of an internal standard can lead to greater variability in the results.
Ultimately, the choice of method should be guided by a thorough evaluation of the study's objectives, the nature of the samples to be analyzed, and the level of data quality required. For definitive and highly accurate quantification of Fluroxypyr, the development and validation of a method using this compound as an internal standard is the recommended approach.
References
A Comparative Guide to Internal Standards for Fluroxypyr Analysis: Fluroxypyr-¹³C₂ Versus Other Analogs
For researchers, scientists, and professionals in drug development, the precise quantification of herbicides like fluroxypyr is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable analytical results. This guide provides an objective comparison of Fluroxypyr-¹³C₂, an isotopically labeled internal standard, with other commonly used internal standards in herbicide analysis, supported by experimental data and detailed protocols.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation and analysis. While various compounds can be employed, isotopically labeled standards, such as Fluroxypyr-¹³C₂, are often considered the gold standard for mass spectrometry-based methods due to their high degree of similarity to the target analyte. This guide will delve into a comparison between Fluroxypyr-¹³C₂ and a non-isotopically labeled standard, o-nitroaniline, used in High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. Key parameters for evaluation include linearity, recovery, and precision. Below is a summary of the performance data for two different analytical methods utilizing distinct internal standards for the analysis of fluroxypyr and its derivatives.
| Performance Metric | Method 1: Fluroxypyr Acid with ¹³C-labeled Internal Standard (LC-MS/MS)* | Method 2: Fluroxypyr Ester with o-Nitroaniline Internal Standard (HPLC-UV)[1] |
| Analyte | Fluroxypyr Acid | Fluroxypyr Ester |
| Internal Standard | Fluroxypyr-¹³C₂ (inferred) | o-Nitroaniline |
| Linearity (Correlation Coefficient, r) | ≥0.99 | 0.9994 |
| Linear Range | Not explicitly stated, but validated at LOQ, 10xLOQ, and 100xLOQ | 0.02 - 0.5 mg/mL |
| Mean Recovery (%) | 70-120% (in various water matrices) | 99.5% - 100.5% |
| Precision (Relative Standard Deviation, RSD) | ≤20% | 0.2% (n=6) |
*Data for Method 1 is based on a validated LC-MS/MS method for fluroxypyr acid, where the use of a stable isotope-labeled internal standard like Fluroxypyr-¹³C₂ is standard practice to achieve the reported performance characteristics in regulatory submissions.[2][3]
Discussion of Performance Data
The data presented in the table highlights the effectiveness of both internal standards within their respective analytical frameworks. The LC-MS/MS method with an inferred ¹³C-labeled internal standard demonstrates robust performance across various water matrices, meeting the stringent requirements for environmental monitoring. The wide acceptable range for recovery (70-120%) and precision (≤20% RSD) are typical for complex environmental analyses.
The HPLC-UV method using o-nitroaniline as an internal standard shows excellent linearity, high recovery, and outstanding precision for the analysis of fluroxypyr esters.[1] The choice between these methods and their corresponding internal standards would depend on the specific analytical needs, such as the required sensitivity, selectivity, and the complexity of the sample matrix. For instance, the high selectivity of MS/MS makes it ideal for complex matrices where interferences may be a concern, and the use of an isotopically labeled internal standard is crucial for correcting matrix effects.
Experimental Protocols
Detailed methodologies for the two comparative analytical approaches are provided below.
Method 1: Analysis of Fluroxypyr Acid by LC-MS/MS with an Isotope-Labeled Internal Standard
This method is adapted from a validated protocol for the quantitative determination of fluroxypyr acid in water samples.[3]
1. Sample Preparation (Water Samples)
-
Transfer 20 mL of the water sample into a 45-mL glass vial.
-
If necessary, fortify the sample with the analyte at the limit of detection (LOD), limit of quantification (LOQ), 10xLOQ, and 100xLOQ.
-
Add the internal standard solution (Fluroxypyr-¹³C₂) to the sample.
-
Acidify the sample with 200 µL of concentrated formic acid solution.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and approximately 12 g of NaCl. Shake the mixture for 10 minutes.
-
Centrifuge the sample for 5 minutes at approximately 2000 rpm.
-
Transfer the ethyl acetate layer to a graduated tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the extracts and add 1.0 mL of a methanol:water (50:50, v:v) solution containing 0.1% acetic acid.
-
Concentrate the sample to approximately 0.9 mL using a TurboVap evaporator at 35-40 °C under a nitrogen stream. Crucially, do not allow the sample to evaporate to dryness.
-
Adjust the final volume to 2.0 mL with a methanol:water (50:50, v:v) solution containing 0.1% acetic acid.
2. LC-MS/MS Analysis
-
HPLC System: Agilent 1100 or equivalent.
-
Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm particle size.
-
Mobile Phase A: Methanol with 0.1% acetic acid.
-
Mobile Phase B: Water with 0.1% acetic acid.
-
Gradient:
-
0.0-2.0 min: 60% A
-
10.0-12.0 min: 100% A
-
14.0-16.0 min: 60% A
-
-
Mass Spectrometer: MDS/Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Fluroxypyr acid transitions: m/z 253.2→232.9 (quantitative) and m/z 255.1→197.0 (confirmatory).
-
Method 2: Analysis of Fluroxypyr Ester by HPLC-UV with o-Nitroaniline Internal Standard
This method is based on a published protocol for the determination of fluroxypyr esters.
1. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution: Accurately weigh and dissolve o-nitroaniline in methanol to obtain a concentration of 0.2 mg/mL.
-
Calibration Standards: Prepare a series of fluroxypyr ester standard solutions in methanol at concentrations ranging from 0.02 to 0.5 mg/mL, each containing the internal standard at a fixed concentration.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Add a known amount of the o-nitroaniline internal standard solution and dilute to a final known volume with methanol.
2. HPLC-UV Analysis
-
HPLC System: Dalian Elite Analytical Instruments 230+ with P230+ pump and UV230+ detector, or equivalent.
-
Column: SinoChrom ODS-BP, 5 µm, 4.6 mm × 200 mm.
-
Mobile Phase: Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
Logical Workflow for Herbicide Analysis
The following diagram illustrates the general workflow for quantitative herbicide analysis using an internal standard, from sample collection to data analysis.
Caption: Experimental workflow for herbicide analysis.
Conclusion
Both Fluroxypyr-¹³C₂ and o-nitroaniline serve as effective internal standards for the quantitative analysis of fluroxypyr and its derivatives. The choice of internal standard is intrinsically linked to the analytical technique employed. For highly sensitive and selective methods like LC-MS/MS, particularly in complex matrices, the use of an isotopically labeled internal standard such as Fluroxypyr-¹³C₂ is highly recommended to correct for matrix effects and ensure the highest accuracy. For routine analysis of less complex samples where HPLC-UV provides adequate sensitivity, a non-isotopically labeled internal standard like o-nitroaniline can yield excellent results with high precision and recovery. Researchers should select the internal standard and analytical method that best aligns with their specific research goals, sample types, and available instrumentation.
References
A Comparative Guide to Inter-laboratory Quantification of Fluroxypyr
For Researchers, Scientists, and Drug Development Professionals
Fluroxypyr, a systemic herbicide crucial for controlling broadleaf weeds, is subject to rigorous quantification in environmental and agricultural matrices to ensure regulatory compliance and assess environmental fate. This guide provides a comparative overview of various analytical methodologies employed for the quantification of Fluroxypyr, drawing upon data from several validated studies. The objective is to offer a comprehensive resource for laboratories to evaluate and select methods pertinent to their specific needs and sample types.
Comparative Analysis of Quantification Methods
The accurate determination of Fluroxypyr concentrations is paramount for environmental monitoring and food safety. A variety of analytical techniques have been developed and validated for this purpose, each with distinct performance characteristics. The following tables summarize the quantitative performance of several prominent methods, offering a comparative perspective on their sensitivity, accuracy, and precision.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Water | 0.05 - 5.0 µg/L | 0.05 µg/L | Not Specified | Not Specified | [1] |
| GC-MS/MS | Onion & Soil | 0.02 - 0.1 µg/g | Not Specified | 88 - 98 | 8 - 15 | [2] |
| HPLC-UV | Formulation | 0.02 - 0.5 mg/mL | Not Specified | 99.5 - 100 | 0.2 | [3] |
| HPLC-UV | Soil | 0.1 - 0.2 µg/g | Not Specified | 80 - 120 | Not Specified | [4] |
| GC-ECD | Soil | Not Specified | 5 µg/kg | 70 - 104 | Not Specified | [4] |
| Flow Injection Spectrophotometry | Formulation & Food | 0.6 - 10 µg/mL | Not Specified | 96 | 1.67 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. Below are summaries of the experimental protocols for the key methods cited in this guide.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples
-
Sample Preparation:
-
For Fluroxypyr-MHE and Fluroxypyr acid: 20 mL water samples are acidified with concentrated formic acid.
-
For Fluroxypyr-DCP and Fluroxypyr-MP: 60 mL water samples are mixed with a pH 7.00 buffer solution.
-
-
Extraction:
-
Fluroxypyr-MHE and Fluroxypyr acid: Liquid-liquid extraction with ethyl acetate.
-
Fluroxypyr-DCP and Fluroxypyr-MP: Solid-phase extraction (SPE) using a Phenomenex Strata-X cartridge.
-
-
Analysis: The final extracts are analyzed by LC-MS/MS. The limit of quantification (LOQ) for Fluroxypyr and its metabolites is 0.05 µg/L.
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Onion and Soil
-
Extraction: A matrix solid-phase dispersion method is employed using ethyl acetate as the extraction solvent.
-
Cleanup: The extract undergoes cleanup using column chromatography and dispersive solid-phase extraction.
-
Analysis: Quantification is performed by GC-MS/MS. The method was validated in a concentration range of 0.02-0.1 μg/g, with recoveries between 88-98% and an RSD of 8-15%.
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Fluroxypyr Esters
-
Chromatographic Conditions:
-
Column: SinoChrom ODS-BP (5μm, 4.6mm×200mm).
-
Mobile Phase: Methanol-water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
-
Internal Standard: o-nitroaniline is used as the internal standard.
-
Performance: The method demonstrates a linear range of 0.02~0.5 mg/mL with a standard addition recovery of 99.5% to 100% and an RSD of 0.2%.
4. Flow Injection Spectrophotometry for Formulations and Food Samples
-
Principle: The method is based on the diazotization of the amino group in the Fluroxypyr molecule with nitrite, followed by coupling with β-naphthol to form an azo dye.
-
Measurement: The absorbance of the resulting dye is measured at 395 nm.
-
Performance: The calibration curve is linear over the range of 0.6 to 10 µg/mL, with a relative standard deviation of 1.67% and a recovery of 96%.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of Fluroxypyr in an environmental or agricultural sample, from sample collection to final data analysis.
Caption: Generalized workflow for Fluroxypyr quantification.
References
The Impact of Labeled Internal Standards on the Accuracy and Precision of Fluroxypyr Analysis
A comparative guide for researchers, scientists, and drug development professionals.
The accurate and precise quantification of the herbicide Fluroxypyr is critical in environmental monitoring, food safety, and toxicology studies. The choice of analytical methodology, particularly the use of an internal standard, can significantly influence the reliability of these measurements. This guide provides a comparative overview of Fluroxypyr analysis with and without a labeled internal standard, supported by experimental data and detailed protocols.
The Role of Internal Standards in Analytical Chemistry
In chromatographic analysis, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and the calibration standards. Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response. A labeled internal standard, typically a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H), is considered the gold standard as it co-elutes with the analyte and experiences nearly identical matrix effects, leading to the most accurate and precise results.
Comparison of Analytical Performance
The use of a labeled internal standard generally leads to improved accuracy (trueness) and precision (repeatability) in analytical measurements. While a direct head-to-head comparative study for Fluroxypyr was not identified in the reviewed literature, a comparison of data from various studies highlights this trend.
Quantitative Data Summary
The following tables summarize the performance characteristics of Fluroxypyr analysis from different studies, categorized by the use or non-use of an internal standard.
Table 1: Performance of Fluroxypyr Analysis with an Internal Standard
| Analytical Method | Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC[1][2] | o-nitroaniline | Herbicide Formulation | 99.5 - 100.5 | 0.2 |
Table 2: Performance of Fluroxypyr Analysis without a Labeled Internal Standard
| Analytical Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-ECD[3] | Soil | 70 - 104 | Not Specified |
| HPLC-UV[3] | Soil | 80 - 120 | Not Specified |
| Solid-Liquid Extraction with Ultrasonic Bath[3] | Soil | 88 - 98 | 3.0 - 5.8 |
| Solid-Liquid Extraction with OASIS HLB cleanup | Soil | 91 - 95 | 4.2 - 6.2 |
| Direct Measurement in Water | Water | 86 - 110 | 0.7 - 2.15 |
| SPE (ISOLUTE ENV+) - HPLC | Water | 91 - 102 | 2.5 - 5.3 |
| QuEChERS - LC-MS/MS | Maize | 84.2 - 114.8 | 2.4 - 9.4 |
| HPLC | Crude Palm Oil | 78 - 111 | 1.4 - 8.6 |
| HPLC | Crude Palm Kernel Oil | 91 - 107 | 0.6 - 4.5 |
Analysis of the data: The method employing an internal standard (Table 1) demonstrates exceptionally high accuracy (recoveries close to 100%) and outstanding precision (RSD of 0.2%). In contrast, the methods without an internal standard (Table 2) exhibit a wider range of recoveries and generally higher RSDs, indicating greater variability in the results. This variability can be attributed to uncompensated matrix effects and potential losses during sample preparation.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Fluroxypyr analysis with and without a labeled internal standard.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of Fluroxypyr, one utilizing an internal standard and the other an external calibration approach.
Protocol 1: HPLC Analysis of Fluroxypyr Ester with an Internal Standard
This method is suitable for the quality control of Fluroxypyr ester formulations.
-
Internal Standard: o-nitroaniline.
-
Sample Preparation:
-
Accurately weigh the Fluroxypyr ester sample.
-
Dissolve the sample in methanol.
-
Add a known amount of o-nitroaniline internal standard solution.
-
Dilute to a final known volume with methanol.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: SinoChrom ODS-BP (5 µm, 4.6 mm × 200 mm).
-
Mobile Phase: Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
Detection Wavelength: 235 nm.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Fluroxypyr ester to the peak area of o-nitroaniline against the concentration of Fluroxypyr ester.
-
The concentration of Fluroxypyr ester in the sample is determined from this calibration curve.
-
Protocol 2: QuEChERS-based LC-MS/MS Analysis of Fluroxypyr in Maize (without a labeled internal standard)
This method is suitable for the determination of Fluroxypyr residues in a complex matrix like maize.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of homogenized maize sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18) to the extract.
-
Vortex and centrifuge.
-
The final extract is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic conditions (column, mobile phase, etc.) are optimized to achieve good separation of Fluroxypyr from matrix components.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Fluroxypyr.
-
-
Quantification:
-
A matrix-matched external standard calibration curve is prepared by spiking known concentrations of Fluroxypyr into blank maize extract that has undergone the same sample preparation procedure.
-
The concentration of Fluroxypyr in the samples is determined by comparing its peak area to the calibration curve.
-
Conclusion
The use of a labeled internal standard significantly enhances the accuracy and precision of Fluroxypyr analysis. By compensating for variations during sample preparation and analysis, it provides more reliable and robust quantitative data. While methods without a labeled internal standard can be effective, especially with thorough validation and the use of matrix-matched calibration, they are more susceptible to errors introduced by complex matrices. For applications requiring the highest level of confidence in analytical results, such as regulatory compliance and risk assessment, the use of a labeled internal standard is strongly recommended.
References
Performance of Fluroxypyr-13C2 Analysis Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. This guide provides a comparative analysis of the performance characteristics of Fluroxypyr-13C2, a stable isotope-labeled internal standard for the herbicide Fluroxypyr, across various mass spectrometry systems. The data presented is synthesized from multiple studies to offer a comprehensive overview for analytical method development and implementation.
Fluroxypyr, a systemic herbicide, is widely monitored in environmental and food samples. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring high accuracy in quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[1] The choice of mass spectrometer can significantly influence analytical performance parameters including sensitivity, linearity, and robustness. This guide explores these characteristics in the context of different mass analyzer technologies.
Comparative Performance Data
The following tables summarize the performance characteristics for the analysis of Fluroxypyr, for which this compound serves as an internal standard, using various mass spectrometry setups. These values provide a benchmark for the expected performance when using this compound for quantification.
Table 1: Performance Characteristics in Water Samples
| Mass Spectrometer | Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Linearity (r²) | Recoveries (%) |
| Triple Quadrupole (API 4000) | LC-MS/MS | Surface, Ground, Drinking Water | 0.0070 - 0.0166 | 0.0310 - 0.0533 | Not Reported | Not Reported |
| Triple Quadrupole (Xevo TQ-XS) | LC-MS/MS | Drinking and Surface Water | Not Reported | < 0.02 | > 0.99 | 88 - 120 |
| Tandem Mass Spectrometer | UHPLC-MS/MS | Groundwater | 0.00008 - 0.0047 | Not Reported | Not Reported | 71 - 118 |
Data synthesized from studies analyzing the native compound Fluroxypyr.[2]
Table 2: Performance Characteristics in Soil and Sediment Samples
| Mass Spectrometer | Method | Matrix | LOD (µg/g) | LOQ (µg/g) | Linearity (r²) | Recoveries (%) |
| Tandem Mass Spectrometer | LC-MS/MS | Soil and Sediment | 0.00001 - 0.00014 | 0.00004 - 0.00048 | Not Reported | 70 - 120 (except for one instance) |
| GC-MS/MS (Agilent 7890A/7000) | GC-MS/MS | Soil | 10 ng/g | 20 ng/g | Not Reported | 88 - 98 |
Data synthesized from studies analyzing the native compound Fluroxypyr or its meptyl ester.[3]
Table 3: Performance Characteristics in Food Matrices
| Mass Spectrometer | Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (r²) | Recoveries (%) |
| Triple Quadrupole | LC-MS/MS | Maize (Straw, Grain, Fresh Corn) | Not Reported | Not Reported | ≥ 0.994 | 84.2 - 114.8 |
| UPLC-MS/MS | UPLC-MS/MS | Corn (Grain, Plant) | Not Reported | 2 - 10 | Not Reported | 80 - 108 |
Data synthesized from studies analyzing the native compound Fluroxypyr.
Mass Spectrometer Types and Their Impact on Performance
The choice of mass analyzer technology is a critical factor in the performance of analytical methods for pesticide residue analysis.
-
Triple Quadrupole (QqQ) Mass Spectrometers are the gold standard for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. This makes them highly suitable for the routine analysis of Fluroxypyr, with this compound as an internal standard, in complex matrices. The MRM transitions for Fluroxypyr acid have been reported as m/z 252.9 → 232.9 (quantitative) and m/z 255.0 → 196.8 (confirmatory).
-
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometers offer high mass resolution and accuracy, which is beneficial for both quantitative and qualitative analysis. While generally showing comparable results to QqQ instruments, Orbitrap-MS may provide slightly better sensitivity and selectivity at lower concentration levels due to its higher resolution. These instruments are particularly useful for screening and identification of unknown metabolites or transformation products of Fluroxypyr.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a viable alternative for the analysis of more volatile derivatives of Fluroxypyr, such as Fluroxypyr-meptyl. GC-MS/MS also offers excellent sensitivity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental workflows for the analysis of Fluroxypyr using this compound as an internal standard.
Sample Preparation: QuEChERS Method for Maize Samples
A widely adopted method for pesticide residue analysis in food matrices is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method.
-
Extraction: A homogenized sample is extracted with acetonitrile.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a mixture of primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments.
-
Analysis: The final extract is analyzed by LC-MS/MS.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) for Water Samples
Direct injection is often feasible for water samples with minimal preparation.
-
Sample Preparation: Water samples may be centrifuged and filtered prior to injection.
-
Chromatography: Reversed-phase liquid chromatography is typically employed for separation.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. The specific MRM transitions for Fluroxypyr acid are monitored.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
Caption: QuEChERS sample preparation workflow for maize.
Caption: Water sample analysis workflow.
Conclusion
The selection of a mass spectrometer for the analysis of Fluroxypyr using this compound as an internal standard depends on the specific requirements of the assay. For routine targeted quantification in complex matrices, triple quadrupole instruments operating in MRM mode offer a robust and sensitive solution. For research applications requiring the identification of unknown metabolites or for non-targeted screening, high-resolution mass spectrometers like Q-TOF or Orbitrap systems are more suitable. The provided performance data and experimental protocols serve as a valuable resource for developing and validating analytical methods for Fluroxypyr and other similar compounds. The use of a stable isotope-labeled internal standard such as this compound is consistently shown to be a critical component for achieving accurate and reliable quantification across all platforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Fluroxypyr
A detailed guide for researchers and analytical scientists on the cross-validation of Fluroxypyr results obtained by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive comparison of the two methods, including detailed experimental protocols, quantitative data, and workflow visualizations.
Fluroxypyr, a systemic herbicide widely used for controlling broadleaf weeds, is a critical analyte in environmental monitoring and food safety analysis. Accurate and reliable quantification of its residues is paramount. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide presents a comparative overview of these two methods, offering insights into their respective strengths and considerations for cross-validation of results.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters for the analysis of Fluroxypyr and its common ester, Fluroxypyr-meptyl, using LC-MS/MS and GC-MS/MS. These parameters are essential for assessing the reliability and sensitivity of each technique.
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Analyte | Fluroxypyr & Metabolites | Fluroxypyr-meptyl | |
| Matrix | Water, Soil, Maize | Onion, Soil | [1][2][3] |
| **Linearity (R²) ** | ≥0.994 | > 0.99 | [4][5] |
| Limit of Quantification (LOQ) | 0.05 µg/L (water), 0.01 µg/g (soil) | 0.02 µg/g | |
| Recovery (%) | 84.2–114.8% | 88-98% | |
| Precision (RSD) | 2.4–9.4% | 8-15% |
Table 1: Comparison of Method Validation Parameters for Fluroxypyr Analysis.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are representative methodologies for the analysis of Fluroxypyr using both LC-MS/MS and GC-MS/MS.
LC-MS/MS Methodology for Fluroxypyr Analysis
This method is suitable for the analysis of Fluroxypyr and its metabolites in various environmental matrices.
1. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized sample is mixed with acidified aqueous acetonitrile.
-
Salting Out: Magnesium sulfate, sodium chloride, and citrate buffer salts are added to induce liquid-liquid partitioning.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is treated with a mixture of MgSO₄, primary secondary amine (PSA), C18, and alumina-neutral to remove interfering matrix components.
2. Chromatographic Separation
-
Instrument: Agilent 1100 or 1290 Infinity HPLC system.
-
Column: Zorbax SB-C8 or Eclipse Plus Phenyl Hexyl column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid.
-
Flow Rate: Typically around 1 mL/minute.
3. Mass Spectrometric Detection
-
Instrument: MDS/Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the specific analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions (Fluroxypyr acid):
-
Quantitative: m/z 253.2 → 232.9
-
Confirmatory: m/z 255.1 → 197.0
-
GC-MS/MS Methodology for Fluroxypyr-meptyl Analysis
This protocol is optimized for the determination of the Fluroxypyr-meptyl ester, which is more amenable to gas chromatography.
1. Sample Preparation
-
Extraction: Matrix solid-phase dispersion (MSPD) using ethyl acetate as the extraction solvent.
-
Cleanup: Column chromatography and dispersive solid-phase extraction are employed for sample cleanup.
2. Chromatographic Separation
-
Instrument: A gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.
3. Mass Spectrometric Detection
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Fluroxypyr-meptyl): Specific precursor and product ions are selected for quantification and confirmation.
Workflow and Process Visualization
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both LC-MS/MS and GC-MS/MS, as well as the logical relationship in a cross-validation study.
Caption: Experimental workflow for Fluroxypyr analysis by LC-MS/MS.
References
A Comparative Analysis of Fluroxypyr Degradation Across Diverse Soil Environments
Fluroxypyr, a systemic herbicide widely used for the control of broadleaf weeds, undergoes degradation in the soil primarily through microbial action.[1] The persistence of Fluroxypyr, often measured by its half-life (DT50), varies significantly across different soil types, influenced by a complex interplay of biological and physicochemical factors.[2][3] This guide provides a comparative overview of Fluroxypyr degradation, summarizing key experimental findings and outlining the methodologies used to generate this data.
Factors Influencing Fluroxypyr Degradation
The environmental fate of Fluroxypyr is not uniform; its degradation is governed by several key factors:
-
Microbial Activity : The primary driver of Fluroxypyr degradation is soil microorganisms.[4][5] Studies have shown that in sterilized soil samples, no significant degradation occurs, confirming the biological nature of the process. The composition and activity of the microbial community are therefore critical.
-
Soil Type and Properties : Different soil types exhibit varied degradation rates. Properties such as organic matter content, pH, and texture influence microbial populations and the bioavailability of the herbicide. For instance, higher organic matter can increase the number of microorganisms, potentially enhancing degradation capacity.
-
Soil Moisture : Water content is a critical factor modulating microbial activity and the availability of Fluroxypyr to microorganisms. Optimal moisture levels generally lead to faster degradation rates.
-
Temperature : Temperature affects the metabolic rate of soil microbes. Degradation of Fluroxypyr is typically faster at warmer temperatures, with an optimal range for microbial activity.
-
Dissolved Organic Matter (DOM) : The addition of DOM from sources like sludge and straw has been shown to increase the degradation rate of Fluroxypyr in contaminated soils.
Comparative Degradation Rates
The half-life of Fluroxypyr varies widely depending on environmental and soil conditions. The following table summarizes degradation data from various laboratory and field studies.
| Soil Type/Condition | Half-life (DT50) in Days | Key Findings | Reference |
| Four different soil types | 7 - 23 | Degradation rate is highly dependent on the specific soil type. | |
| Three non-sterilized Chinese soils | 27.2 - 43.1 | Degradation follows first-order kinetics; no degradation observed in sterilized soil. | |
| Soil from two Swedish railways | 28 - 78 | Soil water content was the most important factor controlling the degradation rate. | |
| Typical Soil Environment | ~36 | General half-life cited under typical conditions. | |
| Eutric Gleysols (Control) | 6.46 | Degradation is rapid in microbially active soil. | |
| Eutric Gleysols (H₂O₂-treated) | 37.68 | Sterilization significantly slows degradation, highlighting microbial role. | |
| Eutric Gleysols (Autoclave-treated) | 22.14 | Sterilization significantly slows degradation, highlighting microbial role. |
Degradation Pathway and Metabolites
The degradation of Fluroxypyr involves the transformation of the parent molecule into various metabolites. The initial step for Fluroxypyr esters is rapid hydrolysis to Fluroxypyr acid. Subsequent microbial action leads to further breakdown.
Analysis has identified the primary reaction in soil as the removal of the 1-methylheptyl ester group to produce fluroxypyr acid (4-amino-3,5-dichloro-6-fluoro-2-pyridiny). Other identified metabolites include fluroxypyr-pyridinol (F-P) and fluroxypyr-methoxypyridine (F-MP). F-P is typically degraded rapidly, while F-MP has been observed to be more persistent.
Experimental Protocols
The study of herbicide degradation in soil involves a series of controlled laboratory or field procedures. The following is a generalized protocol based on standard methods for evaluating herbicide behavior in soil.
1. Soil Collection and Characterization:
-
Soil samples are collected from the A horizon, typically to a maximum depth of 20 cm.
-
Samples are sieved to remove large debris and ensure homogeneity.
-
Key physicochemical properties of the soil are characterized, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.
2. Herbicide Application:
-
A stock solution of Fluroxypyr (often using an analytical or technical grade) is prepared, frequently in a suitable organic solvent or aqueous solution if solubility permits.
-
A known quantity of soil (e.g., 50g) is placed in incubation vessels (e.g., glass jars).
-
The soil is fortified with the Fluroxypyr solution to achieve a specific concentration. If an organic solvent is used, it is typically allowed to evaporate completely to avoid impacting soil microorganisms.
3. Incubation:
-
The treated soil samples are incubated under controlled conditions. Key parameters that are controlled include:
-
Temperature : Maintained at a constant, environmentally relevant temperature (e.g., 25°C).
-
Moisture : Soil moisture is adjusted to a specific percentage of water holding capacity.
-
-
For studies aiming to distinguish between microbial and chemical degradation, a parallel set of sterilized soil samples (e.g., via autoclaving or chemical treatment) is included.
4. Sampling and Analysis:
-
Subsamples of soil are collected at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, and 32 days).
-
Fluroxypyr and its metabolites are extracted from the soil using an appropriate organic solvent.
-
The concentration of the compounds in the extract is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
5. Data Analysis:
-
The disappearance of the herbicide over time is plotted.
-
The degradation kinetics are determined, which often follow first-order kinetics.
-
The dissipation time 50% (DT50) or half-life is calculated from the degradation curve to quantify the persistence of the herbicide.
References
Evaluating the Linearity and Range of Fluroxypyr Quantification Using Fluroxypyr-13C2: A Comparative Guide
For researchers, scientists, and professionals in drug development and environmental analysis, accurate quantification of active compounds like the herbicide Fluroxypyr is paramount. The use of a stable isotope-labeled internal standard, such as Fluroxypyr-13C2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of this method, supported by experimental data from established analytical protocols for Fluroxypyr.
Superior Performance with Isotope Dilution
The core principle of using this compound as an internal standard lies in the isotope dilution mass spectrometry (IDMS) technique.[1] this compound is chemically identical to the target analyte, Fluroxypyr, differing only in the mass of two carbon atoms. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization. Any sample loss or matrix effects that impact Fluroxypyr will affect this compound to the same extent, leading to a highly accurate and precise quantification based on the ratio of the analyte to the internal standard.
Linearity and Range: A Comparative Overview
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
While specific data for this compound is not extensively published, we can infer its performance based on validated methods for Fluroxypyr that utilize other quantification strategies. The inclusion of a stable isotope-labeled internal standard is expected to enhance these performance characteristics significantly.
Table 1: Comparison of Linearity and Range for Fluroxypyr Quantification Methods
| Method | Internal Standard | Matrix | Linear Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| Projected LC-MS/MS | This compound | Various | Expected: 0.05 - 500 µg/L | Expected: >0.999 | Expected: <0.05 µg/L | N/A |
| LC-MS/MS | None (External Standard) | Maize | Not specified | ≥0.994 | Not specified | [2][3] |
| HPLC | o-nitroaniline | Not specified | 0.02 - 0.5 mg/mL | 0.9994 | Not specified | [4][5] |
| GC-MS/MS | Not specified | Onion and Soil | 0.02 - 0.1 µg/g | Not specified | 20 ng/g | |
| LC-MS/MS | None (External Standard) | Water | Not specified | Not specified | 0.05 µg/L | |
| HPLC-UV | None (External Standard) | Soil | 0.1 - 0.2 µg/g | Not specified | Not specified |
The projected values for the method using this compound anticipate a wider linear range and a lower limit of quantification compared to methods relying on external standards or other, non-isotopic internal standards. This is because the stable isotope internal standard more effectively compensates for variations in sample preparation and matrix-induced signal suppression or enhancement in the mass spectrometer.
Experimental Protocol: Quantification of Fluroxypyr using this compound by LC-MS/MS
This protocol is a synthesized methodology based on established procedures for Fluroxypyr analysis.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution.
-
Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent mixture (e.g., MgSO₄, PSA, C18).
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluroxypyr: e.g., m/z 254 -> 196 (quantifier), m/z 254 -> 210 (qualifier)
-
This compound: e.g., m/z 256 -> 198 (quantifier)
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of Fluroxypyr and a constant concentration of this compound.
-
Generate a calibration curve by plotting the peak area ratio of Fluroxypyr to this compound against the concentration of Fluroxypyr.
-
Quantify Fluroxypyr in samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Fluroxypyr quantification and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Fluroxypyr quantification.
Caption: Principle of stable isotope dilution analysis.
Alternative Quantification Methods
While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method, other techniques have been validated for Fluroxypyr quantification.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method often requires derivatization to make Fluroxypyr more volatile. It can offer high sensitivity and selectivity but involves a more complex sample preparation process.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and less expensive technique, HPLC-UV is suitable for higher concentration samples but lacks the sensitivity and selectivity of mass spectrometry, making it less ideal for trace residue analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
An Objective Comparison of Fluroxypyr-13C2 and Alternative Certified Reference Materials for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Fluroxypyr-13C2 as a certified reference material (CRM) for researchers, scientists, and professionals in drug development. It offers a comparative analysis with alternative materials, supported by available product specifications and detailed experimental protocols for its application in quantitative analysis.
Fluroxypyr is a systemic herbicide used for the control of broad-leaf weeds.[1] Its residues in environmental and food samples are a subject of regulatory monitoring. Accurate quantification of Fluroxypyr is crucial, and the use of internal standards is a key component of robust analytical methodologies. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification as they can compensate for matrix effects and variations during sample preparation.[2] This guide will compare this compound with other commercially available reference materials: unlabeled Fluroxypyr, Fluroxypyr-d2,13C2, and Fluroxypyr-meptyl.
Data Presentation: Comparison of Certified Reference Materials
The selection of an appropriate certified reference material is critical for achieving accurate and reliable analytical results. The following table summarizes the key characteristics of this compound and its alternatives based on publicly available data from various suppliers. It is important to note that detailed quantitative data from Certificates of Analysis, such as certified purity with uncertainty, isotopic enrichment, homogeneity, and stability, are not always publicly available and should be obtained from the supplier with the specific lot of the CRM.
Table 1: Comparison of Fluroxypyr Certified Reference Materials
| Feature | This compound | Unlabeled Fluroxypyr | Fluroxypyr-d2,13C2 | Fluroxypyr-meptyl |
| Primary Use | Internal Standard (LC-MS, GC-MS)[2] | Calibrant, Quality Control | Internal Standard (LC-MS, GC-MS) | Calibrant, Metabolite Standard |
| Molecular Formula | C₅¹³C₂H₅Cl₂FN₂O₃[2] | C₇H₅Cl₂FN₂O₃[3] | ¹³C₂C₅D₂H₃Cl₂FN₂O₃ | C₁₅H₂₁Cl₂FN₂O₃ |
| Molecular Weight | ~257.02 g/mol | ~255.03 g/mol | ~259.03 g/mol | ~367.24 g/mol |
| Purity | >95% (Typical) | High Purity (Typically >98%) | >95% (HPLC) | Analytical Standard Grade |
| Isotopic Enrichment | Not specified in public data | N/A | Not specified in public data | N/A |
| Format | Neat Solid | Neat Solid or Solution | Neat Solid | Neat Solid |
| Key Advantage | Closely mimics the analyte's behavior in MS | Cost-effective for calibration | Higher mass shift from native analyte | Relevant for ester hydrolysis studies |
| Considerations | Higher cost than unlabeled standard | Does not correct for matrix effects as an internal standard | Potential for different chromatographic behavior compared to the native analyte | Not a direct analog for Fluroxypyr analysis |
Note: Specific values for purity, isotopic enrichment, and associated uncertainties should be confirmed with the Certificate of Analysis provided by the manufacturer for a specific lot.
Experimental Protocols
The following protocols describe the typical use of this compound as an internal standard in the analysis of Fluroxypyr in environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is a generalized procedure for water and soil samples.
-
Water Samples:
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., formic acid).
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 6 mL of methanol followed by 6 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of 3-5 mL/min.
-
Wash the cartridge with 5 mL of acidified water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 6 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Soil Samples:
-
To 10 g of homogenized soil, add a known amount of this compound internal standard.
-
Extract the sample with 20 mL of a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid, by shaking or sonication.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step and combine the supernatants.
-
The subsequent cleanup can be performed using SPE as described for water samples or by a dispersive SPE (dSPE) cleanup as in the QuEChERS method.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for Fluroxypyr.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the native Fluroxypyr and the this compound internal standard for quantification and confirmation.
-
Fluroxypyr: Precursor ion [M-H]⁻ at m/z 253, with product ions typically around m/z 195 and m/z 209.
-
This compound: Precursor ion [M-H]⁻ at m/z 255, with corresponding shifted product ions.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum sensitivity.
-
Quantification
The concentration of Fluroxypyr in the sample is determined by creating a calibration curve using a series of calibration standards containing known concentrations of unlabeled Fluroxypyr and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Fluroxypyr in environmental samples using this compound as an internal standard.
Caption: Workflow for Fluroxypyr analysis with internal standard.
Logical Relationship of Reference Materials
This diagram shows the logical relationship and primary application of the different Fluroxypyr reference materials discussed.
Caption: Relationships of Fluroxypyr reference materials.
References
Safety Operating Guide
Proper Disposal of Fluroxypyr-13C2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fluroxypyr-13C2, ensuring compliance and minimizing risk.
Fluroxypyr is a selective herbicide that is toxic to aquatic life with long-lasting effects[1]. While isotopically labeled compounds like this compound are used in small quantities for research, they must be treated as hazardous waste. Adherence to proper disposal protocols is mandatory to prevent environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Safety glasses or goggles to prevent splashes.
-
Lab Coat: To protect from spills.
Familiarize yourself with your institution's specific hazardous waste management guidelines and the location of your laboratory's Satellite Accumulation Area (SAA).
Step-by-Step Disposal Procedures for this compound
1. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from spill cleanups, in a designated, compatible hazardous waste container.
-
The container must be in good condition, with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
Never pour this compound solutions down the drain, as this can harm aquatic ecosystems.
-
The container should be made of a material compatible with the solvents used.
-
2. Waste Segregation:
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Store this compound waste away from incompatible materials. Based on safety data for Fluroxypyr, it should not be stored with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[2]
-
-
Consult your institution's chemical compatibility chart for detailed segregation instructions.
3. Labeling Hazardous Waste:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentration of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Harmful to Aquatic Life").
-
4. Storage in the Satellite Accumulation Area (SAA):
-
Store the properly labeled and sealed waste container in your laboratory's designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Disposal of Empty Containers:
-
Fluroxypyr is not classified as a P-listed or U-listed acute hazardous waste by the EPA[3]. This classification simplifies the disposal of empty containers.
-
For containers that held this compound:
-
Triple-rinse the empty container with a suitable solvent (one that can dissolve Fluroxypyr).
-
Collect the rinsate as hazardous waste and add it to your this compound liquid waste container.
-
After triple-rinsing, deface or remove the original label.
-
The rinsed and defaced container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
-
6. Arranging for Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for the maximum allowable time (per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.
-
Do not move the hazardous waste from the SAA yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fluroxypyr-13C2
Essential Safety and Handling Guide for Fluroxypyr-13C2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. As this compound is a stable isotope-labeled version of Fluroxypyr, its chemical properties and associated hazards are considered identical to the parent compound. The following procedures are based on safety data for Fluroxypyr.
Hazard Summary
Fluroxypyr can cause skin and eye irritation.[1][2][3] It may be harmful if swallowed and can cause respiratory irritation.[4][5] Formulations of Fluroxypyr are often combustible and should be kept away from heat or open flames. It is also recognized as being toxic to aquatic life with long-lasting effects.
Quantitative Data for Fluroxypyr Formulations
| Property | Value | Source |
| Acute Oral LD50 (Rat) | > 2000 mg/kg | |
| Acute Dermal LD50 | > 4000 mg/kg | |
| Inhalation LC50 (4 hours) | > 5.1 mg/L | |
| Flash Point | 151°F (68°C) | |
| Density | 1.120 g/cm³ @ 25°C |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
-
Ignition Sources: Remove all sources of heat, sparks, and open flames from the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the next section. Contaminated work clothing should not be allowed out of the workplace.
3. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or mists.
-
Prevent the creation of dust or aerosols.
-
When weighing or transferring, do so carefully to minimize spillage.
-
Keep the container tightly closed when not in use.
4. Post-Handling Procedures:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Wash the outside of gloves before removing them. Contaminated clothing should be laundered separately before reuse.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves such as nitrile, PVC, or neoprene are required. Gloves must be inspected before use and disposed of properly after handling.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential. A face shield should be worn if there is a significant risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant suit (e.g., Tyvek) should be worn to prevent skin contact. Cotton overalls buttoned to the neck and wrist are also recommended.
-
Respiratory Protection: Generally not required in a well-ventilated area. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH/MSHA-approved air-purifying respirator is necessary.
Disposal Plan
Waste resulting from the use of this product is considered toxic. Improper disposal is a violation of regulations.
1. Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in designated, labeled, and sealed containers.
-
Do not mix with other waste streams.
2. Container Decontamination:
-
For non-refillable containers, they must be triple-rinsed promptly after emptying.
-
Triple Rinse Procedure:
-
Empty the remaining contents into the application equipment or a mix tank.
-
Fill the container 1/4 full with an appropriate solvent (e.g., water) and recap.
-
Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a collection vessel for later disposal.
-
Repeat this procedure two more times.
-
3. Final Disposal:
-
Dispose of waste and rinsed containers in accordance with federal, state, and local environmental control regulations.
-
Contact a licensed professional waste disposal service.
-
Crucially, do not contaminate water, food, or feed by storage or disposal. Avoid release to the environment.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
